molecular formula C5H9NO3 B3047370 Acetamidomethyl acetate CAS No. 13831-32-8

Acetamidomethyl acetate

Cat. No.: B3047370
CAS No.: 13831-32-8
M. Wt: 131.13 g/mol
InChI Key: JIYAUZMNUQFTOM-UHFFFAOYSA-N
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Description

Acetamidomethyl acetate is an organic compound (C5H9NO3, MW 131.13 g/mol) that serves as a critical reagent for introducing the acetamidomethyl (Acm) protecting group onto the thiol functionality of cysteine residues in peptide chemistry . First described in 1968, the Acm group is highly valued for its exceptional stability under the acidic conditions commonly used in peptide synthesis, including trifluoroacetic acid (TFA) and hydrogen bromide in acetic acid, which allows it to remain intact during peptide chain assembly and resin cleavage . This stability makes it an orthogonal protecting group, enabling the synthesis of complex peptides and proteins with multiple disulfide bonds by allowing for the controlled, sequential formation of correct cysteine pairings . The primary application of this compound is in the synthesis of biologically active disulfide-rich peptides, such as segments of erythropoietin and HIV-1 Rev, where precise disulfide connectivity is essential for proper folding and biological activity . The compound should be stored according to standard laboratory practices for stable organic reagents. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetamidomethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAUZMNUQFTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501794
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-32-8
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Acetamidomethyl acetate structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetamidomethyl acetate (Acm-OAc) is a specialized electrophilic reagent used primarily in the synthesis of complex peptide therapeutics. It serves as a stable, convenient precursor for the Acetamidomethyl (Acm) protecting group, a critical tool for managing cysteine regioselectivity. Unlike the more labile N-(hydroxymethyl)acetamide or the hazardous N-(chloromethyl)acetamide, Acm-OAc offers a balance of shelf-stability and reactivity, allowing for the precise introduction of the Acm group under mild acidic conditions.

This guide details the physicochemical properties, structural mechanics, and experimental protocols for utilizing Acm-OAc to synthesize S-acetamidomethyl-L-cysteine (Cys(Acm)) , a cornerstone in the development of disulfide-rich peptides (e.g., conotoxins, insulin analogs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is an N-substituted amide ester. Structurally, it consists of an acetamide core linked via a methylene bridge to an acetate leaving group. This unique connectivity allows it to function as a "masked" N-acyliminium ion source.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name N-(Acetoxymethyl)acetamide
Synonyms This compound; Acm-OAc; Acetamide, N-[(acetyloxy)methyl]-
CAS Number 13831-32-8
Molecular Formula

Molecular Weight 131.13 g/mol
Exact Mass 131.0582 Da
SMILES CC(=O)NCOC(=O)C
Solubility Soluble in organic solvents (DCM, DMF, THF); hydrolyzes in water/acid.
Reactivity Class Electrophilic Alkylating Agent (Acid-Activated)

Structural Analysis & Mechanism of Action

Structural Logic

The efficacy of Acm-OAc lies in the acetate ester acting as a leaving group.

  • Amide Moiety (

    
    ):  Provides the "Acm" protecting structure that is stable to HF and bases (piperidine).
    
  • Methylene Bridge (

    
    ):  Links the nitrogen to the sulfur of cysteine.
    
  • Acetate Group (

    
    ):  A weak base that leaves upon protonation, driving the reaction forward without requiring harsh Lewis acids.
    
Mechanistic Pathway: The N-Acyliminium Ion

The reaction is driven by acid catalysis (typically Trifluoroacetic acid, TFA, or Sulfuric acid).

  • Protonation: The carbonyl oxygen of the acetate group is protonated.

  • Elimination: Acetic acid is eliminated, generating the highly reactive N-acyliminium ion intermediate (

    
    ).
    
  • S-Alkylation: The nucleophilic thiol (-SH) of cysteine attacks the methylene carbon, forming the stable thioether bond (

    
    ).
    
Visualization: Activation & Protection Pathway

AcmMechanism Reagent This compound (Acm-OAc) Intermediate N-Acyliminium Ion [CH3-CO-NH+=CH2] Reagent->Intermediate 1. Protonation & Elimination (-AcOH) Byproduct Acetic Acid (AcOH) Reagent->Byproduct Acid H+ Catalyst (TFA/H2SO4) Acid->Reagent Product S-Acetamidomethyl Cysteine (Cys(Acm)) Intermediate->Product 2. Nucleophilic Attack Cysteine Cysteine Thiol (R-SH) Cysteine->Product

Caption: Figure 1. Acid-catalyzed generation of the electrophilic iminium ion from Acm-OAc and subsequent trapping by cysteine thiol.

Experimental Protocol: Synthesis of Fmoc-Cys(Acm)-OH

Objective: To protect the side-chain thiol of Fmoc-L-Cysteine using this compound. This protocol ensures high yield and prevents racemization.

Reagents Required[1][8][9][11][12][13]
  • Substrate: Fmoc-L-Cysteine (Fmoc-Cys-OH)[1]

  • Reagent: this compound (Acm-OAc) [1.2 equivalents]

  • Solvent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) or neat TFA (depending on solubility).

  • Scavenger: Anisole (optional, to prevent polymerization).

Step-by-Step Methodology
  • Preparation of Reaction Mixture: Dissolve Fmoc-L-Cysteine (10 mmol, 3.43 g) in dry Trifluoroacetic acid (20 mL). Ensure the solution is homogeneous.

    • Note: Perform under an inert atmosphere (

      
      ) to prevent oxidation of the free thiol to disulfide (cystine) before protection occurs.
      
  • Addition of Reagent: Add this compound (12 mmol, 1.57 g) slowly to the stirring solution at

    
    .
    
    • Causality: Low temperature controls the exotherm of the acid-catalyzed elimination and prevents side reactions at the Fmoc group.

  • Reaction Incubation: Allow the mixture to warm to room temperature (

    
    ) and stir for 60–90 minutes.
    
    • Validation: Monitor reaction progress via HPLC or TLC. The disappearance of the free thiol peak and the appearance of the Acm-adduct confirms completion.

  • Work-up & Precipitation: Evaporate the TFA under reduced pressure (rotary evaporator,

    
    ).
    Re-dissolve the resulting oil in a minimal amount of ethyl acetate.
    Precipitate the product by adding cold diethyl ether or hexane.
    
  • Purification: Filter the white precipitate and wash with cold ether.

    • Expected Yield: >85%[2]

    • Characterization: ESI-MS should show

      
       Da (Fmoc-Cys(Acm)-OH).
      

Strategic Application in Drug Development

The Acm group introduced by this reagent is orthogonal to standard solid-phase peptide synthesis (SPPS) conditions.

  • Stability: Completely stable to Piperidine (Fmoc removal) and TFA (Resin cleavage/Boc removal).

  • Deprotection: The Acm group is removed via oxidative cleavage , typically using Iodine (

    
    ) in methanol/water. This allows for the simultaneous removal of the protecting group and the formation of a disulfide bond in one step (Direct Disulfide Formation).
    
Workflow: Orthogonal Disulfide Pairing

Orthogonality Step1 Peptide Chain Assembly (SPPS) Step2 Cleavage from Resin (95% TFA) Step1->Step2 Acm remains intact Step3 Purification of Linear Peptide (Contains Cys(Acm) & Cys(SH)) Step2->Step3 Step4 First Disulfide Formation (Air/DMSO Oxidation of free SH) Step3->Step4 Forms Bridge A-B Step5 Second Disulfide Formation (Iodine Oxidation of Cys(Acm)) Step4->Step5 Forms Bridge C-D (Acm removed)

Caption: Figure 2. The Acm group allows for the selective formation of specific disulfide bridges in peptides containing multiple cysteines.

References

  • PubChem. (2025).[3][4][5][6] this compound | C5H9NO3.[3] National Library of Medicine. Available at: [Link]

  • Albericio, F., et al. (1990).[1] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[1]

  • Postma, T. M., & Albericio, F. (2013).[7] N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation. Organic Letters. Available at: [Link]

  • Muttenthaler, M., et al. (2010).[1] p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group.[1] Biopolymers. Available at: [Link]

Sources

Technical Guide: Acetamidomethyl Acetate in Regioselective Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Acetamidomethyl acetate (Acm-OAc) in peptide chemistry.[1][2] It focuses on its role as the primary electrophilic reagent for installing the Acetamidomethyl (Acm) protecting group on Cysteine, enabling orthogonal disulfide bond formation.[2]

Core Function & Chemical Identity

This compound (CAS: 13831-32-8) is the activated alkylating agent used to synthesize S-acetamidomethyl-L-cysteine (Cys(Acm)) .[2]

In the context of drug development and peptide synthesis, it is not a reagent used during the peptide elongation cycles (like HATU or Piperidine). Rather, it is the raw material used to manufacture the Cys(Acm) building block .[2] This building block is critical for "Orthogonal Cysteine Protection," a strategy that allows chemists to direct the folding of peptides with multiple disulfide bridges (e.g., Insulin, Conotoxins, Defensins) by preventing random oxidation.[2]

Chemical Profile
PropertySpecification
Formula

Molecular Weight 131.13 g/mol
Role Electrophilic source of the acetamidomethyl carbenium ion
Target Residue Cysteine (Thiol group)
Leaving Group Acetate (

)

Mechanism of Action: The N-Acylimmonium Ion

The reaction relies on acid-catalyzed solvolysis.[2] Unlike simple alkyl halides, Acm-OAc generates a resonance-stabilized N-acylimmonium ion in acidic media.[2] This "soft" electrophile selectively attacks the "soft" nucleophile (sulfur) of the cysteine side chain.

Reaction Pathway[4][5][6]
  • Activation: Strong acid (TFA or HCl) protonates the acetate oxygen.[2]

  • Elimination: Acetic acid leaves, generating the reactive

    
     ion.[2]
    
  • Alkylation: The cysteine thiol attacks the methylene carbon.[2]

  • Result: Formation of the thioaminal bond (S-C-N), which is stable to base (piperidine) and anhydrous acid (TFA), but labile to specific electrophiles (

    
    , 
    
    
    
    ).[2]

AcmMechanism AcmOAc This compound (Precursor) Intermediate N-Acylimmonium Ion [CH3-CO-NH=CH2]+ AcmOAc->Intermediate Loss of HOAc Acid Acid Catalyst (TFA/H+) Acid->AcmOAc Product S-Acm Cysteine (Stable Building Block) Intermediate->Product Nucleophilic Attack Cys Cysteine Thiol (R-SH) Cys->Product

Caption: Acid-catalyzed generation of the reactive iminium species from this compound.

Strategic Application: Orthogonal Protection

The primary use of the Acm group (derived from Acm-OAc) is to distinguish one pair of cysteines from another.[1]

The Problem: Random Oxidation

If a peptide has 4 cysteines and you oxidize them all at once, you get a mixture of isomers (1-2/3-4, 1-3/2-4, 1-4/2-3).[2]

The Solution: The Acm Strategy
  • Pair A (Cys 1 & 4): Protected with Trityl (Trt) .[2] (Acid labile)[2][3]

  • Pair B (Cys 2 & 3): Protected with Acm . (Acid stable)[1][2][4]

Workflow:

  • Cleavage: Treat resin with TFA.[2][5] Trt groups fall off; Acm groups stay on.[2]

  • First Oxidation: Oxidize the free thiols (Pair A) to form the first bridge.[2]

  • Second Oxidation (Iodine): Treat the peptide with Iodine.[2][6][5][4] This selectively attacks the Acm groups, removes them, and forces them to bond to each other in one step.[2]

Comparative Stability Table
ConditionCys(Trt)Cys(Acm)Note
50% Piperidine (Fmoc removal)StableStableBoth survive chain elongation.
95% TFA (Resin Cleavage)Removed Stable Allows isolation of linear peptide with Acm intact.[2]
Iodine (

)
OxidizesRemoved & Oxidized Triggers 2nd bridge formation.[2]
Mercury (

)
StableRemoved Used if free thiol is desired without oxidation.[2]

Experimental Protocols

Protocol A: Synthesis of Fmoc-Cys(Acm)-OH

Use this to create the building block from this compound.[2]

Reagents: L-Cysteine hydrochloride, this compound, Trifluoroacetic acid (TFA).[2]

  • Dissolution: Dissolve L-Cysteine HCl (10 mmol) in TFA (10 mL).

  • Addition: Add this compound (11 mmol) slowly at 0°C under nitrogen.

  • Reaction: Stir for 60-90 minutes at room temperature. The iminium ion generates in situ and alkylates the thiol.

  • Workup: Evaporate TFA in vacuo. Precipitate the product with cold ether.[2][5]

  • Fmoc Protection: The resulting H-Cys(Acm)-OH is then reacted with Fmoc-OSu under basic conditions (standard Schotten-Baumann) to yield Fmoc-Cys(Acm)-OH for SPPS.[2]

Protocol B: Iodine-Mediated Cyclization (The "One-Pot" Deprotection)

Use this to form the disulfide bond between two Acm-protected cysteines.[2]

Reagents: Peptide with Cys(Acm), Iodine (


), Acetic Acid/Methanol.[2][5]
  • Dissolution: Dissolve the purified peptide (with Acm groups intact) in 50% Aqueous Acetic Acid or MeOH/H2O (1 mg/mL). High dilution prevents intermolecular dimerization.[2]

  • Oxidation: Add 10 equivalents of

    
     (dissolved in MeOH) dropwise with vigorous stirring.
    
  • Monitoring: The solution should turn brown/yellow (excess Iodine).[2] Stir for 30–60 minutes.

  • Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes clear (removes excess

    
    ).
    
  • Purification: Lyophilize or inject directly onto Prep-HPLC.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Acm Removal Solvent too anhydrousAdd 5-10% water to the iodine reaction; water is required for the mechanism.[2]
Side Reactions (Trp/Tyr) Iodination of aromatic ringsAdd radical scavengers or keep reaction time short.[2] Ensure pH is acidic (< 4).[2]
Precipitation Peptide insolubility in MeOHUse 50% Acetic Acid or HFIP as cosolvent.[2]

Visualization: The Orthogonal Workflow

OrthogonalStrategy Resin Peptide on Resin Cys(Trt) ... Cys(Acm) Cleavage TFA Cleavage Resin->Cleavage Linear Linear Peptide SH ... S-Acm Cleavage->Linear Trt removed, Acm intact Ox1 Air/DMSO Oxidation Linear->Ox1 MonoCyclic Mono-Cyclic Peptide S-S ... S-Acm Ox1->MonoCyclic First Bridge Formed Iodine Iodine (I2) Treatment MonoCyclic->Iodine Final Bi-Cyclic Peptide S-S ... S-S Iodine->Final Acm removed + Second Bridge

Caption: Step-wise formation of two distinct disulfide bridges using Trt and Acm strategies.

References

  • Original Description of Acm Group: Veber, D. F., et al. (1972).[2] "Acetamidomethyl.[1][2][7][6][5][4][8][9][10][11][12] A novel thiol protecting group for cysteine."[2] Journal of the American Chemical Society. [2]

  • Iodine Deprotection Mechanism: Kamber, B., et al. (1980).[2] "The synthesis of insulin segments. Part I. The protection of cysteine." Helvetica Chimica Acta.[2][6][4] [2]

  • Solid Phase Synthesis Protocols: Albericio, F., et al. (2000).[2] "Preparation and handling of peptides containing multiple disulfide bridges."[1][2][13] Methods in Enzymology. [2]

  • Reagent Data: PubChem Compound Summary for CID 12539853, this compound.[2] [2]

Sources

Precision Engineering of Disulfide Bridges: The Mechanism and Application of Acetamidomethyl Acetate (Acm-OAc) for Cysteine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the complex landscape of peptide synthesis and drug development, the S-acetamidomethyl (Acm) group stands as a critical tool for the orthogonal protection of cysteine residues.[1][2] While often introduced via N-(hydroxymethyl)acetamide (Acm-OH) or N-(chloromethyl)acetamide (Acm-Cl), the use of Acetamidomethyl acetate (Acm-OAc) represents a refined, chemically distinct approach that mitigates specific synthetic risks.

This guide details the mechanistic underpinnings of Acm-OAc, providing a rigorous, self-validating protocol for its application. By leveraging the N-acyliminium ion pathway without the generation of water (as with Acm-OH) or carcinogenic alkyl halides (as with Acm-Cl), Acm-OAc offers a controlled environment for high-value cysteine modification.

Mechanistic Deep Dive: The N-Acyliminium Pathway

The introduction of the Acm group using this compound is a classic example of an acid-catalyzed nucleophilic substitution proceeding through a reactive electrophilic intermediate. Unlike simple alkylation, this reaction relies on the generation of a resonance-stabilized cation.

The Reaction Coordinate

The mechanism operates on the principle of converting the acetate moiety into a leaving group, thereby unmasking the reactive center.

  • Activation: In the presence of a Brønsted or Lewis acid (typically TFA or

    
    ), the carbonyl oxygen of the acetate group is protonated/complexed.
    
  • Elimination (Rate Limiting Step): The activated acetate leaves as acetic acid (

    
    ). This elimination is driven by the lone pair on the amide nitrogen, forming the highly electrophilic 
    
    
    
    -acyliminium ion
    .
  • Nucleophilic Attack: The sulfur atom of the cysteine thiol (

    
    ), acting as a soft nucleophile, attacks the methylene carbon of the iminium ion.
    
  • Re-aromatization/Stabilization: Loss of a proton from the sulfur restores neutrality, yielding the S-Acm cysteine .

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states, highlighting the critical role of the iminium intermediate.

AcmMechanism Reagent Acm-OAc (this compound) Intermediate1 Activated Complex Reagent->Intermediate1 + H+ Acid Acid Catalyst (H+) Acid->Intermediate1 LeavingGroup AcOH (Leaving Group) Intermediate1->LeavingGroup Iminium N-Acyliminium Ion (Electrophile) Intermediate1->Iminium - AcOH Product S-Acm Cysteine (Protected) Iminium->Product + R-SH Cysteine Cysteine Thiol (Nucleophile) Cysteine->Product Attack

Caption: Figure 1. The acid-catalyzed generation of the reactive N-acyliminium ion from Acm-OAc and subsequent capture by the cysteine thiol.

Strategic Utility: Why Choose Acm-OAc?

In high-stakes synthesis, reagent choice dictates impurity profiles. Acm-OAc offers specific advantages over its counterparts:

ReagentLeaving GroupByproductRisk Profile
Acm-OAc AcetateAcetic AcidLow. Non-corrosive byproduct; no water generation (crucial for moisture-sensitive sequences).
Acm-OH HydroxylWaterMedium. Water generation can hydrolyze sensitive esters or drive equilibrium backward.
Acm-Cl ChlorideHClHigh. Carcinogenic; HCl gas generation can prematurely cleave acid-labile groups (e.g., Boc).

Expert Insight: Use Acm-OAc when protecting Cys in solution-phase segments where moisture control is paramount, or when working with substrates sensitive to the strong mineral acids generated by Acm-Cl.

Experimental Protocol: Introduction of Acm via Acm-OAc

This protocol describes the protection of free Cysteine in a solution-phase peptide fragment. It is designed to be self-validating via HPLC/MS checkpoints.

Materials
  • Substrate: Cysteine-containing peptide or amino acid (dissolved in DMF or TFA).

  • Reagent: this compound (Prepared in situ or commercial).

  • Catalyst: Trifluoroacetic acid (TFA).[3][4]

  • Scavenger: Anisole (if Tryptophan is present to prevent alkylation).

Step-by-Step Methodology
  • Preparation of Reaction Matrix: Dissolve the peptide (1.0 eq) in Trifluoroacetic acid (TFA). If the peptide contains Tryptophan, add Anisole (5% v/v) immediately.

    • Why: TFA acts as both solvent and catalyst. Anisole prevents the electrophilic Acm carbocation from alkylating the indole ring of Trp.

  • Reagent Addition: Add this compound (1.5 - 2.0 eq) to the solution.

    • Note: If Acm-OAc is not available, it can be generated in situ by mixing Acm-OH with stoichiometric Acetic Anhydride (

      
      ) 30 minutes prior to addition.
      
  • Reaction Incubation: Stir under nitrogen at room temperature (

    
    ) for 60 minutes.
    
    • Checkpoint: Monitor by HPLC.[2][5] The shift in retention time should be significant due to the capping of the polar thiol.

  • Quenching & Workup:

    • Remove TFA under reduced pressure (rotary evaporator,

      
      ).
      
    • Precipitate the product by adding cold Diethyl Ether (

      
      ).
      
    • Centrifuge and wash the pellet 3x with ether to remove excess reagent and acetic acid byproduct.

  • Validation (QC):

    • ESI-MS: Look for a mass shift of +71.04 Da (The mass of the Acm group minus the displaced proton).

    • Ellman’s Test: Perform a qualitative Ellman’s test on an aliquot. The result must be colorless (negative for free thiol).

Decision Framework: When to Deploy Acm

The Acm group is not a universal solution; it is a strategic tool for Regioselective Disulfide Formation . It is stable to HF and TFA, meaning it survives the cleavage of standard protecting groups (Boc/Fmoc strategies), allowing for post-cleavage disulfide engineering.

StrategyTree Start Cysteine Protection Strategy Q1 Is this the only Disulfide Bond? Start->Q1 Simple Use Trt (Trityl) (Standard Acid Labile) Q1->Simple Yes Complex Multiple Disulfides Required? Q1->Complex No AcmRoute Use Cys(Acm) (Orthogonal Protection) Complex->AcmRoute Yes Process Cleave Peptide from Resin (Acm remains intact) AcmRoute->Process Oxidation Selective Oxidation (Iodine/Tl(III)) Process->Oxidation

Caption: Figure 2. Decision tree for selecting Acm protection based on disulfide complexity.

Deprotection/Oxidation Context

To complete the cycle, the Acm group is typically removed via Iodine Oxidation (


 in AcOH/MeOH). This simultaneously removes the Acm group and oxidizes the sulfur to form a disulfide bond in one step, a process known as oxidative deprotection.

References

  • Veber, D. F., et al. (1972). Acetamidomethyl.[2][3][4][5][6][7][8] A novel thiol protecting group for cysteine.[4] Journal of the American Chemical Society. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[9] Wiley-Interscience. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][5][6][7][9][10][11][12] Chemical Reviews. Link

  • Postma, T. M., & Albericio, F. (2014). Dithiobis(5-nitropyridine) (DTNP) for the Deprotection of Cys(Acm).[2][3] Organic Letters. Link

  • Kudryavtseva, E. V., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation.[2][3][10][13][14][15] MDPI/PubMed. Link

Sources

Acetamidomethyl acetate synonyms and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent for Cysteine Protection in Peptide Synthesis

Abstract

Acetamidomethyl acetate (CAS 13831-32-8), systematically known as N-(Acetoxymethyl)acetamide , is a specialized electrophilic reagent employed primarily in organic synthesis and peptide chemistry.[1][2][3][4][5] It serves as a critical donor for the Acetamidomethyl (Acm) protecting group, a moiety essential for the orthogonal protection of cysteine thiol groups. Unlike standard benzyl or trityl protection, the Acm group exhibits unique stability toward strong acids (HF, TFA), allowing for the selective retention of cysteine protection during resin cleavage and subsequent regioselective disulfide bond formation. This guide details the physicochemical properties, synthesis, mechanistic action, and experimental protocols for utilizing this compound in drug development workflows.

Chemical Identity & Structural Analysis[6][7][8][9]

This compound is an ester derivative of N-hydroxymethylacetamide. Structurally, it consists of an acetamido group linked via a methylene bridge to an acetate leaving group. Upon activation, it generates a resonance-stabilized N-acyliminium ion, which acts as a "soft" electrophile targeting sulfur nucleophiles.

Table 1: Chemical Identifiers and Physical Properties

PropertyData
Common Name This compound
Systematic Name N-(Acetoxymethyl)acetamide
Synonyms Acetamide, N-[(acetyloxy)methyl]-; N-Acetoxymethylacetamide
CAS Number 13831-32-8
Molecular Formula C₅H₅NO₃
Molecular Weight 131.13 g/mol
InChI Key JIYAUZMNUQFTOM-UHFFFAOYSA-N
SMILES CC(=O)NCOC(=O)C
Physical State Crystalline solid or oil (depending on purity/temp)
Solubility Soluble in organic solvents (DCM, DMF, EtOAc); hydrolyzes in water
Synthesis of the Reagent

The industrial and laboratory preparation of this compound involves the acetylation of N-(Hydroxymethyl)acetamide . This precursor is itself generated from the condensation of acetamide and formaldehyde. The acetylation is typically driven by acetic anhydride in the presence of a base catalyst (pyridine).

Experimental Protocol: Preparation of this compound

Caution: Perform all steps in a fume hood. Acetic anhydride is corrosive and lachrymatory.

  • Starting Material: Charge a round-bottom flask with N-(Hydroxymethyl)acetamide (1.0 eq, e.g., 9.0 g).

  • Acylation: Add Acetic Anhydride (approx. 2.5 eq, 25 g) and a catalytic amount of Pyridine (10 drops).

  • Reaction: Stir the mixture overnight at room temperature (20–25 °C) under an inert atmosphere (

    
    ).
    
  • Work-up: Concentrate the solution in vacuo to remove excess acetic anhydride and acetic acid byproducts.

  • Purification: Chase the residue with xylene to remove traces of acetic acid via azeotropic distillation. The product is obtained as an oil or low-melting solid.

  • Validation: Verify structure via

    
    H-NMR (Diagnostic peak: Singlet for methylene 
    
    
    
    at
    
    
    ~5.2 ppm).

SynthesisPath Precursor N-(Hydroxymethyl)acetamide (CAS 625-51-4) Intermediate Reaction Complex Precursor->Intermediate Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Catalyst Pyridine (Cat.) Catalyst->Intermediate Catalysis Product This compound (CAS 13831-32-8) Intermediate->Product Acetylation (RT, Overnight) Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Synthetic pathway for the production of this compound via acetylation.

Reactivity & Mechanism of Action

The utility of this compound lies in its ability to generate the reactive N-acyliminium ion (


) under acidic conditions. The acetate group functions as a leaving group, activated by Lewis or Brønsted acids.
  • Ionization: Acid catalysis protonates the acetate oxygen or coordinates to it, facilitating the departure of acetic acid.

  • Electrophilic Attack: The resulting iminium ion is a potent electrophile that attacks the sulfur atom of a cysteine residue.

  • Stabilization: The product, S-Acetamidomethyl-L-cysteine (Cys(Acm)) , is stable to basic conditions and strong acids (e.g., HF, TFA), making it ideal for Fmoc and Boc solid-phase peptide synthesis (SPPS).

Mechanism Reagent This compound (Ac-NH-CH2-OAc) Iminium N-Acyliminium Ion [Ac-NH-CH2]+ Reagent->Iminium Ionization (-HOAc) LeavingGroup Acetic Acid (HOAc) Reagent->LeavingGroup Acid Acid Catalyst (H+) Acid->Iminium Ionization (-HOAc) Product S-Acetamidomethyl Cysteine (R-S-CH2-NH-Ac) Iminium->Product Nucleophilic Attack by Thiol Cysteine Cysteine Thiol (R-SH) Cysteine->Product

Figure 2: Mechanism of Cysteine protection via N-acyliminium ion generation.

Applications in Drug Development (Peptide Synthesis)[1]

In drug development, particularly for disulfide-rich peptides (e.g., insulin analogs, conotoxins), orthogonal protection is required to prevent random disulfide scrambling.

  • Role: Cys(Acm) allows the synthesis of a linear peptide where some cysteines are protected by Trityl (acid-labile) and others by Acm (acid-stable).

  • Workflow:

    • Remove Trityl groups with TFA; form the first disulfide bond (e.g., via air oxidation or DMSO).

    • The Acm groups remain intact.

    • Deprotection/Oxidation: Treat the peptide with Iodine (

      
      )  or Thallium(III) trifluoroacetate . This simultaneously removes the Acm group and oxidizes the thiols to form the second disulfide bond in a single step (Direct Oxidative Conversion).
      
Experimental Protocol: Introduction of Acm Group

To protect free cysteine in solution or on-resin using this compound:

  • Dissolution: Dissolve the peptide/amino acid containing free sulfhydryl groups in TFA or a mixture of TFA/DCM.

  • Addition: Add this compound (1.0 – 1.5 equivalents per thiol).

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is usually rapid.

  • Monitoring: Monitor via HPLC or Ellman’s test (disappearance of free thiol).

  • Work-up: Precipitate the peptide with cold diethyl ether or evaporate the solvent.

Experimental Protocol: Removal (Iodine Oxidation)

To convert Cys(Acm) directly to Cystine (Disulfide):

  • Solvent: Dissolve the Cys(Acm)-peptide in Methanol/Water or Acetic Acid/Water (approx 1 mg/mL).

  • Reagent: Add a solution of Iodine (

    
    ) in Methanol (approx 10 eq) until a persistent yellow/brown color is observed.
    
  • Time: Stir for 30–60 minutes.

  • Quench: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless.

  • Purification: Purify the cyclized peptide via preparative HPLC.

PeptideWorkflow Start Peptide Synthesis (SPPS) Contains Cys(Trt) and Cys(Acm) Cleavage TFA Cleavage Start->Cleavage Intermediate1 Linear Peptide Free Cys + Cys(Acm) Cleavage->Intermediate1 Removes Trt Leaves Acm Oxidation1 Oxidation 1 (DMSO/Air) Forms 1st Disulfide Intermediate1->Oxidation1 Intermediate2 Monocyclic Peptide Intact Cys(Acm) Oxidation1->Intermediate2 Oxidation2 Oxidation 2 (Iodine/MeOH) Removes Acm & Forms 2nd Disulfide Intermediate2->Oxidation2 Direct Oxidative Conversion Final Bicyclic Peptide Product Oxidation2->Final

Figure 3: Regioselective disulfide bond formation strategy using Cys(Acm).

Safety & Handling
  • Hazards: this compound is an organic ester and should be treated as a potential irritant. The precursor (N-hydroxymethylacetamide) and reagents (Acetic Anhydride) are toxic and corrosive.

  • Storage: Store in a cool, dry place (2–8°C recommended). Moisture sensitive (hydrolysis releases formaldehyde and acetamide).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

References
  • BenchChem. this compound (CAS 13831-32-8).[2] BenchChem Product Database. Link

  • National Center for Biotechnology Information (NCBI). this compound (CID 12539853). PubChem Compound Summary. Link

  • Albericio, F., et al. Preparation of N-(hydroxymethyl)acetamide acetate (ester).[6] PrepChem. Link

  • Góngora-Benítez, M., et al. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide. Int. J. Pept. Res. Ther. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck Technical Library. Link

Sources

A Strategic Guide to Orthogonal Cysteine Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine and the Imperative of Orthogonal Protection

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein structure and function. The ability of two cysteine residues to form a disulfide bond provides crucial structural rigidity, defining the three-dimensional architecture of peptides and proteins, which in turn dictates their biological activity.[1][2][3] In the realm of therapeutic peptide development, the precise and controlled formation of disulfide bridges is paramount for creating stable, potent, and specific drug candidates.[1]

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create these complex biomolecules.[1][4] However, the very reactivity of the cysteine thiol group that makes it so valuable also presents a significant challenge during synthesis. Unprotected thiols can undergo a variety of undesirable side reactions, including oxidation and alkylation.[2][4] Therefore, effective protection of the cysteine side chain is not merely a suggestion but a necessity for successful peptide synthesis.

The challenge is amplified when synthesizing peptides with multiple disulfide bonds. To ensure the correct pairing of cysteines, a strategy of orthogonal protection is employed.[4][5] This elegant approach utilizes a set of protecting groups that can be selectively removed under specific and distinct chemical conditions, without affecting other protecting groups on the peptide chain.[4][5] This allows for the sequential and regioselective formation of disulfide bonds, a critical capability for the synthesis of complex peptides like insulin and conotoxins.[4]

This in-depth technical guide provides a comprehensive overview of the most commonly used reagents and strategies for orthogonal cysteine protection in Fmoc-based SPPS. We will delve into the chemical logic behind the selection of different protecting groups, provide detailed, field-proven protocols for their removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges.

The Landscape of Cysteine Protecting Groups: A Chemist's Guide to Selectivity

The choice of a cysteine protecting group is dictated by its stability throughout the SPPS cycles (Fmoc deprotection with piperidine and amide bond formation) and its lability under specific deprotection conditions that are orthogonal to the final cleavage from the resin and removal of other side-chain protecting groups (typically with a strong acid like trifluoroacetic acid, TFA).[6]

Protecting groups for cysteine can be broadly categorized based on their primary mode of cleavage:

  • Acid-Labile Groups: Removed by treatment with varying concentrations of acid.

  • Reduction-Labile Groups: Cleaved by reducing agents.

  • Oxidatively Labile Groups: Removed under oxidative conditions, often with simultaneous disulfide bond formation.

  • Heavy Metal-Mediated Cleavage: Groups that are removed by treatment with mercury(II) or silver(I) salts.

The following sections will explore the most prominent members of these classes, providing the necessary technical details for their successful application.

I. Acid-Labile Protecting Groups: A Spectrum of Lability

Acid-labile protecting groups are a mainstay in SPPS due to their compatibility with the widely used Fmoc/tBu strategy. Their removal is typically achieved by tuning the concentration of TFA, often in the presence of scavengers to prevent side reactions.[3] The stability of the carbocation formed upon cleavage is a key determinant of the acid concentration required for deprotection.[3]

A. Trityl (Trt): The Workhorse of Cysteine Protection

The trityl group is arguably the most common and cost-effective protecting group for cysteine in routine Fmoc SPPS.[6] It is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final TFA-mediated cleavage from the resin.[6]

Mechanism of Deprotection: The Trt group is removed via an SN1-type mechanism upon protonation of the sulfur atom by a strong acid like TFA. This leads to the formation of a stable triphenylmethyl carbocation (trityl cation). The high stability of this cation makes the cleavage efficient. However, the reversibility of this reaction and the electrophilic nature of the trityl cation necessitate the use of scavengers to trap it and prevent re-alkylation of the deprotected cysteine thiol or other nucleophilic residues like tryptophan.

Experimental Protocol: Removal of the Trt Group (Concurrent with Resin Cleavage)

  • Resin Preparation: Following completion of the peptide synthesis, the resin-bound peptide is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing multiple Cys(Trt) residues, the addition of 1-2% ethanedithiol (EDT) is recommended to maintain a reducing environment and prevent premature oxidation.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Choices:

  • TIS: Acts as a scavenger for the trityl cation, irreversibly reducing it to triphenylmethane.

  • Water: Serves as a scavenger for tert-butyl cations generated from other side-chain protecting groups (e.g., tBu, Boc).

  • EDT: A thiol scavenger that helps to keep the cysteine residues in their reduced form.[7]

  • Cold Diethyl Ether: The low solubility of the peptide in ether allows for efficient precipitation, while the cold temperature minimizes any potential degradation.

B. 4-Methoxytrityl (Mmt): The Mildly Acid-Labile Option for On-Resin Deprotection

The Mmt group is significantly more acid-labile than the Trt group due to the electron-donating effect of the methoxy group, which further stabilizes the resulting carbocation.[8] This enhanced lability allows for its selective removal on the solid support using very dilute acid, leaving other acid-labile protecting groups intact. This feature is particularly valuable for on-resin modification of the cysteine thiol or for the on-resin formation of the first disulfide bond in a multi-disulfide peptide.

Experimental Protocol: On-Resin Removal of the Mmt Group

  • Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM in a sealed reaction vessel.

  • Deprotection Solution: Prepare a solution of 1-2% TFA in DCM. The addition of 2-5% TIS as a scavenger is recommended to prevent side reactions, although this will quench the yellow color of the Mmt cation which can be used for monitoring.[9]

  • Deprotection Reaction: Add the deprotection solution to the resin and agitate for 2-3 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation. Drain the solution.

  • Iterative Deprotection: Repeat the treatment with the deprotection solution (5-10 times) until the yellow color is no longer observed upon addition of fresh solution, indicating complete removal of the Mmt group.[9]

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the next synthetic step (e.g., disulfide bond formation or alkylation).

Causality Behind Choices:

  • Dilute TFA: The low concentration of TFA is sufficient to cleave the Mmt group without significantly affecting more stable acid-labile groups like tBu or Trt.

  • DCM as Solvent: A non-polar solvent that is compatible with the resin and the reagents.

  • Multiple Short Treatments: This approach ensures complete deprotection while minimizing potential acid-catalyzed side reactions on the peptide.

II. Reduction-Labile Protecting Groups: The Thiol-Based Strategy

Reduction-labile protecting groups are an excellent orthogonal set to acid-labile groups. They are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Their removal is achieved by treatment with reducing agents, typically thiols or phosphines.

A. tert-Butylthio (StBu): A Classic Choice with Considerations

The StBu group is a disulfide-based protecting group that has been used for many years. It is stable to TFA, allowing for the isolation of the fully protected peptide after cleavage from the resin. However, its removal can sometimes be sluggish, requiring prolonged reaction times or harsher conditions.[10]

Mechanism of Deprotection: The StBu group is cleaved via a thiol-disulfide exchange reaction. A free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, attacks the disulfide bond of the Cys(StBu) residue, leading to the formation of a mixed disulfide and the release of the deprotected cysteine. The reaction is driven to completion by using an excess of the reducing agent.

Experimental Protocol: Removal of the StBu Group

  • Peptide Dissolution: Dissolve the StBu-protected peptide in a suitable solvent, such as DMF or a mixture of acetonitrile and water.

  • Reducing Agent Addition: Add a 10-20 fold molar excess of a reducing agent, such as DTT or tris(2-carboxyethyl)phosphine (TCEP).

  • pH Adjustment: Adjust the pH of the solution to 7-8 with a suitable base, such as N-methylmorpholine (NMM) or ammonium bicarbonate, to facilitate the thiol-disulfide exchange.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the deprotection by HPLC.

  • Purification: Once the deprotection is complete, the peptide can be purified by reverse-phase HPLC to remove the excess reducing agent and the cleaved protecting group.

Causality Behind Choices:

  • Excess Reducing Agent: Drives the equilibrium of the thiol-disulfide exchange towards the deprotected peptide.

  • Slightly Basic pH: Increases the nucleophilicity of the reducing agent's thiol group, accelerating the reaction.

  • TCEP: An alternative reducing agent that is odorless and effective over a wider pH range compared to thiol-based reagents.[8]

B. S-sulfenyl-2-methoxy-5-(trifluoromethyl)phenyl (STmp): A More Labile Alternative

The STmp group has emerged as a more efficient alternative to the StBu group.[10] It is also a disulfide-based protecting group but is significantly more labile to reduction, allowing for faster and more complete deprotection under milder conditions.[10]

Experimental Protocol: On-Resin Removal of the STmp Group

  • Resin Swelling: Swell the STmp-protected peptidyl-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 5% DTT and 0.1 N N-methylmorpholine (NMM) in DMF.[10]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and then DMF again to prepare for the subsequent on-resin chemistry.

Causality Behind Choices:

  • DTT in NMM/DMF: Provides a nucleophilic thiolate in a suitable solvent system for efficient on-resin reduction of the STmp group.[10] The mild basicity of NMM facilitates the reaction.

III. Oxidatively Labile Protecting Groups: The Path to Direct Disulfide Formation

This class of protecting groups offers the advantage of being removed and simultaneously forming the disulfide bond in a single step.

A. Acetamidomethyl (Acm): A Versatile and Stable Group

The Acm group is exceptionally stable to the conditions of Fmoc SPPS, including the final TFA cleavage.[6] This stability allows for the purification of the fully protected linear peptide, which can then be subjected to selective deprotection and disulfide bond formation.

Mechanism of Deprotection and Oxidation: The most common method for Acm removal is treatment with iodine. The reaction proceeds through a sulfenyl iodide intermediate, which is then attacked by a second deprotected cysteine thiol to form the disulfide bond.

Experimental Protocol: Removal of the Acm Group and Disulfide Bond Formation

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a solvent mixture such as aqueous acetic acid or a mixture of methanol, water, and HCl. The choice of solvent depends on the peptide's solubility.

  • Iodine Titration: Slowly add a solution of iodine in the same solvent system to the peptide solution with vigorous stirring. The reaction is often monitored by the persistence of the yellow-brown color of iodine, indicating the completion of the reaction.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

  • Purification: Purify the cyclized peptide by reverse-phase HPLC.

Causality Behind Choices:

  • Iodine: A mild oxidizing agent that specifically reacts with the Acm-protected thiol to facilitate both deprotection and disulfide bond formation.[6]

  • Aqueous Acetic Acid/Methanol: Solvents that can dissolve a wide range of peptides and are compatible with the iodine oxidation reaction.

  • Quenching Agent: To remove excess iodine that could potentially cause over-oxidation of sensitive amino acid residues like methionine or tryptophan.

Summary of Cysteine Protecting Groups and Their Orthogonality

Protecting GroupAbbreviationDeprotection Reagent(s)Orthogonal ToKey Features
TritylTrtTFA (strong acid)Acm, StBu, STmpStandard, cost-effective, removed during final cleavage.[6]
4-MethoxytritylMmt1-2% TFA in DCM (mild acid)Trt, Acm, StBu, STmpAllows for on-resin deprotection and modification.[9]
tert-ButylthioStBuDTT, TCEP (reducing agents)Trt, Mmt, AcmStable to TFA, but removal can be slow.[10]
S-sulfenyl-2-methoxy-5-(trifluoromethyl)phenylSTmpDTT (reducing agent)Trt, Mmt, AcmMore labile than StBu, allowing for faster deprotection.[10]
AcetamidomethylAcmIodine (oxidizing agent), Hg(OAc)₂, AgOTfTrt, Mmt, StBu, STmpVery stable, allows for purification of protected peptide before cyclization.[6]

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the concept of orthogonal deprotection for the synthesis of a peptide with two disulfide bonds.

Orthogonal_Strategy_1 Peptide-Resin\n(Cys(Trt), Cys(Acm)) Peptide-Resin (Cys(Trt), Cys(Acm)) Step 1:\nFmoc-SPPS Step 1: Fmoc-SPPS Peptide-Resin\n(Cys(Trt), Cys(Acm))->Step 1:\nFmoc-SPPS Chain Elongation Peptide-Resin\n(Cys(Trt), Cys(Acm))_Full Peptide-Resin (Cys(Trt), Cys(Acm))_Full Step 1:\nFmoc-SPPS->Peptide-Resin\n(Cys(Trt), Cys(Acm))_Full Step 2:\nTFA Cleavage Step 2: TFA Cleavage Peptide-Resin\n(Cys(Trt), Cys(Acm))_Full->Step 2:\nTFA Cleavage Deprotects Cys(Trt) Linear Peptide\n(Cys(SH), Cys(Acm)) Linear Peptide (Cys(SH), Cys(Acm)) Step 2:\nTFA Cleavage->Linear Peptide\n(Cys(SH), Cys(Acm)) Step 3:\nOxidation (e.g., Air) Step 3: Oxidation (e.g., Air) Linear Peptide\n(Cys(SH), Cys(Acm))->Step 3:\nOxidation (e.g., Air) Forms 1st Disulfide Cyclic Peptide 1\n(Cys-Cys, Cys(Acm)) Cyclic Peptide 1 (Cys-Cys, Cys(Acm)) Step 3:\nOxidation (e.g., Air)->Cyclic Peptide 1\n(Cys-Cys, Cys(Acm)) Step 4:\nIodine Treatment Step 4: Iodine Treatment Cyclic Peptide 1\n(Cys-Cys, Cys(Acm))->Step 4:\nIodine Treatment Deprotects Cys(Acm) Forms 2nd Disulfide Final Peptide\n(Two Disulfide Bonds) Final Peptide (Two Disulfide Bonds) Step 4:\nIodine Treatment->Final Peptide\n(Two Disulfide Bonds)

Caption: Strategy using Trt and Acm for sequential disulfide bond formation.

Orthogonal_Strategy_2 Peptide-Resin\n(Cys(Mmt), Cys(StBu)) Peptide-Resin (Cys(Mmt), Cys(StBu)) Step 1:\nFmoc-SPPS Step 1: Fmoc-SPPS Peptide-Resin\n(Cys(Mmt), Cys(StBu))->Step 1:\nFmoc-SPPS Chain Elongation Peptide-Resin\n(Cys(Mmt), Cys(StBu))_Full Peptide-Resin (Cys(Mmt), Cys(StBu))_Full Step 1:\nFmoc-SPPS->Peptide-Resin\n(Cys(Mmt), Cys(StBu))_Full Step 2:\n1% TFA/DCM Step 2: 1% TFA/DCM Peptide-Resin\n(Cys(Mmt), Cys(StBu))_Full->Step 2:\n1% TFA/DCM Deprotects Cys(Mmt) On-Resin Intermediate\n(Cys(SH), Cys(StBu)) On-Resin Intermediate (Cys(SH), Cys(StBu)) Step 2:\n1% TFA/DCM->On-Resin Intermediate\n(Cys(SH), Cys(StBu)) Step 3:\nOn-Resin Oxidation Step 3: On-Resin Oxidation On-Resin Intermediate\n(Cys(SH), Cys(StBu))->Step 3:\nOn-Resin Oxidation Forms 1st Disulfide On-Resin Cyclic Peptide 1\n(Cys-Cys, Cys(StBu)) On-Resin Cyclic Peptide 1 (Cys-Cys, Cys(StBu)) Step 3:\nOn-Resin Oxidation->On-Resin Cyclic Peptide 1\n(Cys-Cys, Cys(StBu)) Step 4:\nTFA Cleavage Step 4: TFA Cleavage On-Resin Cyclic Peptide 1\n(Cys-Cys, Cys(StBu))->Step 4:\nTFA Cleavage Cleaves from resin Cleaved Peptide\n(Cys-Cys, Cys(StBu)) Cleaved Peptide (Cys-Cys, Cys(StBu)) Step 4:\nTFA Cleavage->Cleaved Peptide\n(Cys-Cys, Cys(StBu)) Step 5:\nDTT Reduction Step 5: DTT Reduction Cleaved Peptide\n(Cys-Cys, Cys(StBu))->Step 5:\nDTT Reduction Deprotects Cys(StBu) Linear Intermediate\n(Cys-Cys, Cys(SH)) Linear Intermediate (Cys-Cys, Cys(SH)) Step 5:\nDTT Reduction->Linear Intermediate\n(Cys-Cys, Cys(SH)) Step 6:\nOxidation Step 6: Oxidation Linear Intermediate\n(Cys-Cys, Cys(SH))->Step 6:\nOxidation Forms 2nd Disulfide Final Peptide\n(Two Disulfide Bonds) Final Peptide (Two Disulfide Bonds) Step 6:\nOxidation->Final Peptide\n(Two Disulfide Bonds)

Caption: On-resin cyclization strategy with Mmt and StBu protecting groups.

Conclusion: Enabling the Synthesis of Complex Peptides

The strategic use of orthogonal cysteine protecting groups is a powerful tool in the arsenal of the peptide chemist. A thorough understanding of the chemical properties of these groups and the precise conditions for their removal is essential for the successful synthesis of complex, multi-disulfide-containing peptides.[4] By carefully selecting a combination of protecting groups with distinct deprotection mechanisms, researchers can achieve regioselective disulfide bond formation, paving the way for the development of novel peptide-based therapeutics and research tools. This guide provides a solid foundation for navigating the choices and executing the protocols necessary for this critical aspect of solid-phase peptide synthesis.

References

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

  • Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group. [Link]

  • ResearchGate. (n.d.). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates. [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • ChemistryViews. (2020, December 4). New Protecting Groups for the Cysteine Side Chain. [Link]

  • MDPI. (n.d.). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

  • ACS Publications. (2021, July 21). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. [Link]

  • ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

  • NIH National Center for Biotechnology Information. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. [Link]

  • MDPI. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]

  • Google Patents. (n.d.). Process for the deprotection of protected thiols.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

Sources

Methodological & Application

Protocol for introducing Acm group to cysteine using Acetamidomethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Thiol Protection of Cysteine using Acetamidomethyl Acetate

Abstract & Strategic Utility

The acetamidomethyl (Acm) group is a cornerstone of orthogonal cysteine protection strategies, essential for the regioselective formation of disulfide bonds in complex peptides (e.g., insulin, conotoxins, defensins). While


-acetamidomethyl-L-cysteine is commercially available, the in situ introduction of the Acm group using This compound (Acm-OAc)  offers a distinct advantage over the traditional chloride reagent (Acm-Cl). Acm-OAc eliminates the introduction of corrosive chloride ions, which can be detrimental to acid-sensitive tryptophan residues or cause premature cleavage of highly acid-labile linkers.

This guide details the protocol for introducing the Acm group using Acm-OAc, providing a self-validating workflow that ensures high yield and chemical integrity.

Chemical Basis & Mechanism[1][2]

The protection of the cysteine sulfhydryl group by this compound is an acid-catalyzed electrophilic alkylation. Unlike simple alkyl halides, Acm-OAc acts as a "masked" source of the reactive iminium ion.

Mechanism Description:

  • Protonation: Under acidic conditions (typically TFA or TFMSA), the acetate oxygen is protonated, converting it into a good leaving group (acetic acid).

  • Ion Generation: The departure of acetic acid generates the resonance-stabilized acetamidomethyl carbocation (iminium ion).

  • Electrophilic Attack: The nucleophilic sulfur of the cysteine attacks the iminium ion, forming the stable thioaminal linkage (

    
    -Acm).
    

Key Advantage: The byproduct is acetic acid, which is non-corrosive and easily removed via lyophilization or ether precipitation, unlike HCl generated from Acm-Cl.

Figure 1: Reaction Mechanism

AcmMechanism AcmOAc This compound (Acm-OAc) Inter Reactive Iminium Ion [CH3CONH=CH2]+ AcmOAc->Inter Protonation & -HOAc Byprod Acetic Acid (HOAc) AcmOAc->Byprod Leaving Group Acid Acid Catalyst (H+) Acid->Inter Product S-Acm Protected Cysteine (R-S-CH2-NHCOCH3) Inter->Product Nucleophilic Attack Cys Cysteine Thiol (R-SH) Cys->Product

Caption: Acid-catalyzed generation of the reactive iminium species from Acm-OAc and subsequent capture by the cysteine thiol.

Experimental Protocol

This protocol describes the protection of free Cysteine (or a Cys-containing peptide) in solution.[1]

Materials Required
ReagentSpecificationRole
Substrate L-Cysteine HCl or Cys-PeptideTarget Thiol
Reagent This compound (Acm-OAc)Protecting Group Source
Solvent/Acid Trifluoroacetic Acid (TFA)Solvent & Catalyst
Scavenger Anisole (Optional)Prevents cation attack on Tyr/Trp
Precipitant Diethyl Ether (Cold)Product Isolation
Step-by-Step Procedure

1. Preparation of Reaction Matrix

  • Context: Ensure all glassware is dry. The reaction generates moisture-sensitive intermediates; however, the Acm product itself is water-stable.

  • Dissolve the Cysteine substrate (1.0 mmol) in neat Trifluoroacetic Acid (TFA) (5–10 mL).

    • Note: If the substrate contains Trp or Tyr, add 2% Anisole as a scavenger.

    • Note: For peptides with low solubility in neat TFA, a mixture of TFA/DCM (1:1) can be used, provided the acidity remains high.

2. Addition of Reagent

  • Add This compound (1.5 – 2.0 equivalents) to the stirring solution.

  • Observation: The reaction is typically homogeneous. No massive exotherm is expected, but adding in portions is Good Laboratory Practice (GLP).

3. Reaction Incubation

  • Stir the mixture at Room Temperature (20–25°C) for 60 to 90 minutes .

  • Monitoring: Monitor by HPLC (shift in retention time) or Ellman’s test (disappearance of free thiol).

4. Workup and Isolation

  • Concentration: Evaporate the bulk of the TFA under reduced pressure (Rotavap, <40°C).

  • Precipitation: Add the oily residue dropwise into ice-cold Diethyl Ether (50 mL).

  • Collection: Centrifuge or filter the white precipitate. Wash the pellet 2x with cold ether to remove excess Acm-OAc and acetic acid byproducts.

  • Drying: Lyophilize the resulting solid to obtain the crude

    
    -Acm protected product.
    

Self-Validating System: QC & Functional Verification

A robust protocol must prove not just that something happened, but that the correct modification occurred and is functional.

A. Analytical Verification (Identity)

The Acm group adds a specific mass and hydrophobicity shift.

MethodExpected ResultInterpretation
ESI-MS +71.04 Da shiftMass of

minus H.
HPLC Shift to lower retention time Acm is slightly more polar than Trt or tBu, but less polar than free SH (depending on gradient).
Ellman's Test Negative Confirms absence of free thiols.
B. Functional Verification (The Iodine Test)

The ultimate proof of Acm integrity is its specific removal by Iodine oxidation to form a disulfide. This confirms the group is Acm (and not an irreversible alkylation like Benzyl).

Validation Protocol (Small Scale):

  • Dissolve 1 mg of product in 50% Aqueous Acetic Acid.

  • Add 10 eq of Iodine (

    
    ) in MeOH.
    
  • Wait 15 minutes.

  • Result: MS should show a loss of two Acm groups and a loss of 2H (formation of disulfide dimer or intramolecular bond).

    • 
       (relative to protected species).
      
Figure 2: Regioselective Disulfide Workflow

DisulfideWorkflow Linear Linear Peptide [Cys(Trt) ... Cys(Acm)] Step1 Step 1: Acid Cleavage (TFA) Linear->Step1 Inter1 Intermediate [Cys(SH) ... Cys(Acm)] Step1->Inter1 Step2 Step 2: Air/DMSO Oxidation Inter1->Step2 Inter2 First Disulfide Formed [Cys-S-S-Cys ... Cys(Acm)] Step2->Inter2 Step3 Step 3: Iodine Oxidation (I2) Inter2->Step3 Acm Removal & Oxidation Final Final Bis-Cystinyl Peptide [Cys-S-S-Cys ... Cys-S-S-Cys] Step3->Final

Caption: Workflow demonstrating the orthogonality of Acm. It survives TFA cleavage (Step 1) and is selectively activated by Iodine (Step 3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Protection Wet TFA or solventWater competes with the iminium ion. Use anhydrous TFA and dry reagents.
Side Reactions (Trp) Alkylation of Indole ringAdd Anisole or Triisopropylsilane (TIPS) as a scavenger.
Solubility Issues Peptide aggregationUse TFA/HFIP or add chaotropic salts (Guanidine HCl) if performing in aqueous buffers (requires pH < 4).
Reagent Stability Hydrolysis of Acm-OAcStore Acm-OAc in a desiccator at -20°C. It degrades slowly in moist air.

References

  • Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972).[2] Acetamidomethyl.[1][3][4][5][6][7][8][9] A novel thiol protecting group for cysteine. Journal of the American Chemical Society, 94(15), 5456–5461.

  • Albericio, F., et al. (2025).[8] On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS).[8][10] International Journal of Molecular Sciences.

  • Hossain, M. A., et al. (2009). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation.[9] Journal of Peptide Science.

  • PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine.

Sources

Acetamidomethyl acetate reaction conditions for thiol protection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acetamidomethyl (Acm) Acetate for Orthogonal Thiol Protection

Executive Summary

The synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins) requires precise control over disulfide bond topology. Random oxidation often yields thermodynamically stable but biologically inactive isomers ("scrambling"). The Acetamidomethyl (Acm) group offers a robust solution for regioselective disulfide formation .

This guide focuses on the use of Acetamidomethyl acetate (Acm-OAc) as a superior electrophilic source for installing the Acm group. Unlike the hygroscopic


-(hydroxymethyl)acetamide precursor, Acm-OAc provides cleaner kinetics and stoichiometric control. We detail the installation, stability profile, and the critical Iodine-mediated deprotection/cyclization workflow that makes Acm indispensable in modern Solid Phase Peptide Synthesis (SPPS).

The Chemistry of Acm Protection

The Acm group (


) protects the cysteine thiol via a thioaminal linkage. Its utility lies in its unique stability profile: it withstands strong acids (HF, TFA) and bases (piperidine), making it compatible with both Boc and Fmoc chemistries.
Mechanism of Installation

The reaction is an acid-catalyzed electrophilic substitution. This compound acts as a "pre-activated" donor. Under acidic conditions, the acetate leaving group is displaced, generating the reactive


-acylimine (or corresponding carbocation) intermediate, which is then attacked by the cysteine thiol.

Advantages of Acm-OAc over


-(Hydroxymethyl)acetamide: 
  • Stoichiometry: Acm-OAc is easier to weigh and handle anhydrously.

  • Reactivity: The acetate is a better leaving group than the hydroxyl, requiring milder acid catalysis and reducing reaction times.

AcmMechanism AcmOAc This compound (CH3-CO-NH-CH2-OAc) Inter Reactive Intermediate [CH3-CO-NH=CH2]+ AcmOAc->Inter Activation (-OAc) Byproduct Acetic Acid (HOAc) AcmOAc->Byproduct Acid Acid Catalyst (TFMSA or BF3·OEt2) Acid->Inter Product S-Acm Cysteine (R-S-CH2-NH-CO-CH3) Inter->Product Electrophilic Attack Cys Free Cysteine (R-SH) Cys->Product

Figure 1: Mechanism of S-Acm installation using this compound. The acid catalyst generates the reactive iminium ion species.

Stability and Orthogonality Profile

The power of Acm lies in what it survives. It allows for the removal of other protecting groups (like Trityl) and the formation of a first disulfide bond while the Acm-protected cysteines remain latent.[1]

Table 1: Compatibility Matrix

Reagent/ConditionEffect on Cys(Acm)CompatibilityApplication
50% Piperidine/DMF StableHigh Fmoc removal in SPPS
95% TFA (w/ scavengers) StableHigh Resin cleavage / Trt removal
HF (anhydrous) StableHigh Boc chemistry cleavage
Iodine (I

) / MeOH
Labile None Deprotection + Oxidation
Hg(II) Acetate Labile None Deprotection to free thiol
AgOTf / TFA Labile None Deprotection to Ag-salt

Experimental Protocols

Protocol A: Installation of Acm using Acm-OAc (Solution Phase)

Use this protocol for protecting free cysteine or modifying peptides post-cleavage.

Reagents:

  • Peptide/Amino Acid (1.0 equiv)

  • This compound (Acm-OAc) (1.5 – 2.0 equiv)

  • Trifluoromethanesulfonic acid (TFMSA) or BF

    
    OEt
    
    
    
    (Catalytic amount)
  • Solvent: Trifluoroacetic acid (TFA) or DMF (if acid sensitive)

Step-by-Step:

  • Dissolution: Dissolve the cysteine-containing substrate in TFA (10 mL per gram). Flush with inert gas (

    
     or Ar) to prevent premature oxidation.
    
  • Activation: Add this compound (1.5 equiv).

  • Catalysis: Add TFMSA (approx. 50

    
    L per mmol substrate) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 60–90 minutes. Monitor by HPLC (shift in retention time) or Ellman’s test (disappearance of free thiol).

  • Quenching: Pour the mixture into ice-cold ether to precipitate the product.

  • Purification: Wash the precipitate with ether. Lyophilize.

Protocol B: The "Magic Step" – Simultaneous Deprotection & Cyclization

This is the industry standard for forming the second disulfide bridge.

Context: You have a peptide with one pre-formed disulfide bond (from Trt deprotection) and two Cys(Acm) residues.

Reagents:

  • Iodine (I

    
    )[2]
    
  • Solvent: 80% Acetic Acid (AcOH) or MeOH/H

    
    O (4:1)
    
  • Quencher: Ascorbic Acid or Sodium Thiosulfate

Step-by-Step:

  • Preparation: Dissolve the peptide (approx. 1 mg/mL) in 80% AcOH. High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Add 10 equivalents of I

    
     (dissolved in MeOH or AcOH) in one portion with vigorous stirring.
    
    • Visual Cue: The solution should turn dark brown/amber.

  • Timing: Stir for 15–60 minutes at Room Temperature.

    • Note: Acm removal is generally fast. Extended exposure can lead to over-oxidation (sulfoxides) or iodination of Tyrosine/Histidine.

  • Quenching: Add 1M aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless.

  • Isolation: Dilute with water and lyophilize directly, or perform ether extraction to remove iodine salts before HPLC purification.

Troubleshooting & Optimization

Issue 1: Tyrosine Iodination

  • Cause: The electrophilic iodonium species attacks the phenol ring of Tyr.

  • Solution: Perform the reaction in MeOH/H

    
    O rather than AcOH. Add Anisole  or Phenol  (10–20 equiv) as a scavenger during the iodine step.
    

Issue 2:


 Migration 
  • Cause: In Ser/Thr-rich peptides, the Acm carbocation released during deprotection can attack hydroxyl groups.

  • Solution: Use Glycerol (1–5%) in the deprotection buffer to act as a decoy nucleophile.

Issue 3: Incomplete Cyclization

  • Cause: Steric hindrance or conformational strain.

  • Solution: Switch to Thallium(III) Trifluoroacetate [Tl(tfa)

    
    ] . While toxic, Tl(III) is a "soft" Lewis acid that coordinates thiols strongly, often driving difficult cyclizations that Iodine cannot.
    

Strategic Workflow: Regioselective Disulfide Formation

The following diagram illustrates the standard workflow for a 2-disulfide peptide (e.g.,


-Conotoxin) using the Trt/Acm orthogonal strategy.

OrthogonalStrategy Start Resin-Bound Peptide Cys(Trt) ... Cys(Acm) Step1 Step 1: Cleavage & Trt Removal (95% TFA + Scavengers) Start->Step1 Inter1 Linear Peptide Cys(SH) ... Cys(Acm) Step1->Inter1 Step2 Step 2: First Oxidation (Air/DMSO or dilute H2O2) Inter1->Step2 Inter2 Monocyclic Peptide Cys(S-S) ... Cys(Acm) Step2->Inter2 Step3 Step 3: Acm Removal & Cyclization (Iodine / AcOH) Inter2->Step3 Final Bicyclic Peptide Regioselective Isomer Step3->Final

Figure 2: The Trt/Acm orthogonal protection strategy allows for the sequential formation of disulfide bonds, preventing isomer scrambling.

References

  • Veber, D. F., et al. (1972).[3] "Acetamidomethyl.[4][5][6][7][8][9] A novel thiol protecting group for cysteine."[6][9] Journal of the American Chemical Society, 94(15), 5456–5461.

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Methods in Enzymology, 289, 313-336.

  • Sigma-Aldrich. (2023). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Bulletin.

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." European Journal of Organic Chemistry, 2014(17), 3519-3530.

  • Engebretsen, M., et al. (1997). "Unexpected Lability of Cysteine Acetamidomethyl Thiol Protecting Group." Journal of Peptide Research, 49(4), 341-346.[10]

Sources

Application Note: Orthogonal Deprotection of Cys(Acm) via Palladium Chemistry

[1][2][3]

Abstract & Introduction

The regioselective formation of disulfide bonds is a critical challenge in the synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins). The acetamidomethyl (Acm) group is a premier orthogonal protecting group for Cysteine, stable to standard acidolysis (TFA cleavage) and base treatments, allowing it to remain intact while other protecting groups are removed.

Traditionally, Acm removal relies on electrophilic iodine (

Palladium(II)-mediated deprotection offers a milder, highly chemoselective alternative. This application note details the mechanism, optimized protocols, and troubleshooting strategies for removing Acm groups using Pd(II) salts. It specifically highlights the "One-Pot" oxidative folding workflow, which streamlines the transition from linear precursor to folded peptide.

Mechanism of Action

Palladium(II) acts as a soft Lewis acid with a high affinity for sulfur. Unlike oxidative methods (Iodine) that attack the sulfur electron lone pair to create a leaving group, Pd(II) coordinates to the sulfur atom of the acetamidomethyl thioether.

The mechanism proceeds in three distinct phases:[1][2]

  • Coordination:

    
     coordinates to the sulfur and the amide nitrogen of the Acm group, activating the S-C bond.
    
  • Hydrolysis: Water attacks the activated acetamidomethyl carbocation equivalent, releasing N-hydroxymethylacetamide and generating a stable Pd-Thiolate Complex .

  • Displacement (Quenching): The Pd-Thiolate bond is extremely strong. A competitive chelator (DTT or DTC) or excess thiol is required to sequester the Palladium and liberate the free cysteine thiol (or facilitate disulfide formation).

Visualization: Catalytic Cycle

Pd_Acm_MechanismStartCys(Acm)-PeptideComplexPd-S-AcmIntermediateStart->Complex+ PdCl2 / H2OHydrolysisHydrolysis(Release of Acm-OH)Complex->HydrolysisPdThiolatePd-Thiolate Complex(Stable Intermediate)Complex->PdThiolate - AcetamideProductFree Thiol (Cys-SH)or DisulfidePdThiolate->Product + Scavenger(Displacement)QuenchQuenching Agent(DTT or DTC)Quench->PdThiolate

Figure 1: Mechanism of Pd-mediated Acm removal.[3][4] Note the stable Pd-Thiolate intermediate requiring active displacement.

Critical Parameters & Optimization

Reagent Selection[7][8][9]
  • Palladium Source:

    
     is the gold standard. 
    
    
    can be used but
    
    
    generally offers better solubility in the acidic aqueous buffers preferred for peptides.
  • Solvent System: The reaction requires water for hydrolysis. Common systems include:

    • 10% AcOH /

      
       (Standard)
      
    • 6M Guanidine[4][5]·HCl / Phosphate Buffer (For hydrophobic/aggregating peptides)

  • Quenching Agent (The Key to Success):

    • DTT (Dithiothreitol): Use for generating free thiols . Requires extensive washing to remove Pd-DTT complexes.

    • DTC (Diethyldithiocarbamate): Use for direct disulfide formation . DTC strips Pd avidly and, in the presence of air or mild oxidants, promotes immediate disulfide bond formation without thiol isolation.

Comparison of Methods
FeatureIodine (

)
Thallium (

)
Palladium (

)
Mechanism Oxidative cleavageMetal coordinationMetal coordination
Trp/Met Stability Poor (High risk of modification)GoodExcellent
Toxicity Low/ModerateHigh (Cumulative poison)Low (Catalytic amounts)
Product Disulfide (direct)Tl-Salt (requires acid)Pd-Complex (requires quench)
Speed Fast (< 15 min)FastModerate (30-120 min)
Cost LowHighModerate

Experimental Protocols

Protocol A: Deprotection to Free Thiols (Reductive Workup)

Use this protocol if you intend to isolate the reduced peptide or perform subsequent conjugation steps.

Materials:

  • Peptide containing Cys(Acm)[6][7][3][4][8][9][10][11][12][13]

  • Buffer: 6M Guanidine[7][4][5]·HCl, 0.1M Phosphate, pH 4.0 (degassed)

  • Quench: DTT (Solid)

Step-by-Step:

  • Dissolution: Dissolve peptide (1 mM final conc.) in the degassed Guanidine buffer.

  • Catalyst Addition: Add

    
     (10–15 equivalents relative to peptide).[5] The solution may turn light yellow/orange.
    
  • Incubation: Stir at room temperature under Argon for 2 hours.

    • Monitoring: Analyze by HPLC.[4][14][8][11][15] The Pd-complex often shifts retention time significantly or broadens the peak.

  • Quenching: Add solid DTT (40–50 equivalents).

    • Observation: The solution may darken or form a precipitate (Pd-DTT complex).

  • Purification:

    • Centrifuge to remove any bulk precipitates.

    • Inject supernatant directly onto Prep-HPLC (C18 column).

    • Crucial: Use a shallow gradient initially to wash out the Pd-DTT salts before eluting the peptide.

Protocol B: One-Pot Deprotection & Cyclization (The "Brik" Method)

Use this protocol to convert Cys(Acm)-Cys(Acm) directly to Cystine (disulfide) without isolating the intermediate.

Materials:

  • Peptide containing 2x Cys(Acm)[7][4][9][13]

  • Sodium Diethyldithiocarbamate (DTC)

  • Buffer: 6M Gn[7][4][5]·HCl or dilute AcOH

Step-by-Step:

  • Reaction: Dissolve peptide (1-2 mg/mL) in buffer. Add

    
     (10 eq).[7][4][5]
    
  • Incubation: Stir 30 mins at RT.

  • Oxidative Release: Add aqueous DTC (25–50 eq).

    • Mechanism:[3][4] DTC strips the Pd from the cysteine. In this environment, the proximity of the two cysteines (often pre-organized by the Pd complex) facilitates rapid oxidation to the disulfide.

  • Extraction (Optional but Recommended): The Pd-DTC complex is a yellow, insoluble precipitate or hydrophobic suspension.

    • Perform a rapid liquid-liquid extraction with

      
       or EtOAc to remove the Pd-DTC byproduct. The peptide remains in the aqueous phase.
      
  • Final Polish: Lyophilize the aqueous phase or purify via HPLC.

Workflow Visualization

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: First Foldingcluster_2Phase 3: Pd-Mediated Regioselective FoldingSPPSSPPS (Fmoc)Cys(Trt) & Cys(Acm)CleavageTFA Cleavage(Removes Trt, leaves Acm)SPPS->CleavageOx1Air/DMSO Oxidation(Forms 1st Disulfide)Cleavage->Ox1PdAddAdd PdCl2(Removes Acm)Ox1->PdAddDTCAddAdd DTC(Strips Pd, Forms 2nd Disulfide)PdAdd->DTCAddFinalFinal Bicyclic PeptideDTCAdd->Final

Figure 2: Regioselective disulfide formation workflow using Cys(Trt) and Cys(Acm) orthogonality.

Troubleshooting & Expert Insights

The "Sticky Palladium" Problem

Symptom: After purification, the mass spectrum shows peaks at +106 Da (Pd) or broad peaks, and the peptide solution is slightly yellow. Cause: Palladium binds avidly to nitrogen (His, Arg) and sulfur (Met). Solution:

  • DTC Wash: If using Protocol A, switch to Protocol B's extraction step. Washing the aqueous peptide solution with chloroform containing DTC is the most effective way to remove trace Pd.

  • Chelex Resin: Pass the peptide solution through a small cartridge of Chelex 100 resin before HPLC.

Methionine Oxidation

Symptom: +16 Da mass shift. Cause: While Pd is milder than Iodine, dissolved oxygen in the presence of transition metals can promote oxidation. Solution:

  • Strictly degas all buffers (Argon sparge).

  • Add a scavenger like Methionine (free amino acid) to the buffer to act as a "sacrificial lamb" during the reaction.

Incomplete Deprotection

Symptom: Starting material remains despite long reaction times. Cause: Steric hindrance around the Acm group or poor solubility. Solution:

  • Increase temperature to 37°C or 45°C (Pd is stable).

  • Switch solvent to 6M Gn[7]·HCl to denature the peptide and expose the Cys(Acm).

References

  • Jbara, M., et al. (2019). Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions.[6] Angewandte Chemie International Edition, 58(17), 5729-5733. Link

  • Alewood, D., et al. (1984). A new approach to the synthesis of cystine peptides.[6][16][4][12][17] Journal of the Chemical Society, Perkin Transactions 1, 41-53. (Seminal paper on Pd-mediated deprotection).

  • Gomez, A. M., et al. (2013). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions.[3] Organic & Biomolecular Chemistry, 11, 4070-4077. Link

  • Postma, T. M., & Albericio, F. (2014).[9] Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. Link

Precision Synthesis of Oxytocin Analogs via the Acetamidomethyl (Acm) Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) and its analogs presents a specific challenge: the formation of an intramolecular disulfide bridge between Cys¹ and Cys⁶ without generating intermolecular polymers (dimers/oligomers). While traditional air oxidation of free thiols is common, it is kinetically slow and difficult to control.

This guide details the Acetamidomethyl (Acm) protection strategy. Unlike Trityl (Trt) protection, which is removed during acidic cleavage, the S-Acm group is stable to Trifluoroacetic acid (TFA).[1] This allows for the isolation and purification of the linear, protected precursor prior to cyclization. The subsequent removal of Acm and simultaneous formation of the disulfide bond using Iodine (


) provides a rapid, high-yielding, and "directed" cyclization pathway essential for pharmaceutical-grade production.

Note on Reagent Specificity: While Acetamidomethyl acetate is the chemical reagent used to install the Acm group onto cysteine, modern Solid Phase Peptide Synthesis (SPPS) protocols predominantly utilize the pre-functionalized building block Fmoc-Cys(Acm)-OH . This guide addresses the workflow using this building block while acknowledging the fundamental chemistry of the acetate derivative.

Chemical Basis & Mechanism[2]

The Role of this compound

This compound (Acm-OAc) acts as an electrophilic source of the acetamidomethyl group. In the presence of a strong acid catalyst, it reacts with the sulfhydryl group of cysteine to form S-acetamidomethyl-L-cysteine.



The Iodine-Mediated Cyclization

The core advantage of this protocol is the Iodine oxidation. The reaction proceeds via an electrophilic attack of iodonium ions (


) on the sulfur atom of the Acm group, forming a reactive sulfonium intermediate. This intermediate is then attacked by the second sulfur atom, displacing the Acm group and forming the disulfide bond.

Key Advantage: This reaction is much faster (minutes) than air oxidation (hours/days) and can be performed at higher concentrations with reduced risk of polymerization.

Experimental Protocol: Linear Synthesis (SPPS)

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Resin: Rink Amide AM Resin (Loading: 0.5–0.7 mmol/g). Crucial for the C-terminal amide of Oxytocin.

  • Amino Acids: Standard Fmoc-AA-OH (4.0 eq).

  • Cysteine Derivative: Fmoc-Cys(Acm)-OH (positions 1 and 6).

  • Coupling Reagents: DIC (4.0 eq) / Oxyma Pure (4.0 eq).[2]

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Assembly
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling Cycles:

    • Activate Fmoc-AA-OH with DIC/Oxyma.

    • Add to resin and shake for 60 min at Room Temperature (RT).

    • Note: For Cys(Acm), ensure coupling time is sufficient (60-90 min) to prevent racemization, though Acm is generally resistant to it.

  • Final Cleavage (Linear Peptide):

    • Wash resin with DCM and dry under nitrogen.

    • Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Critical: Do not use EDT (Ethanedithiol) or sulfur scavengers that might prematurely reduce/interfere with the Acm group, although Acm is generally stable. TIS (Triisopropylsilane) is sufficient.

    • Incubate for 2 hours.

    • Precipitate in cold Diethyl Ether.[3] Centrifuge and dry.

Checkpoint: Analyze the linear precursor (H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂) by HPLC/MS. The mass will be Oxytocin Mass + 142 Da (Due to two Acm groups:


).

Protocol: Iodine-Mediated Cyclization

This step converts the linear bis-Acm precursor into the active cyclic Oxytocin.

Reagents
  • Solvent: Methanol (MeOH) / Water (4:1 ratio).

  • Oxidant: Iodine (

    
    ) solution (50 mM in MeOH).
    
  • Quencher: 1M Ascorbic Acid (aqueous) or Sodium Thiosulfate.

Methodology
  • Dissolution: Dissolve the crude linear peptide in MeOH/H₂O (4:1) at a concentration of 0.5 – 1.0 mg/mL .

    • Why dilute? High dilution favors intramolecular cyclization (ring formation) over intermolecular reaction (dimerization).

  • Oxidation:

    • Add the Iodine solution dropwise to the stirring peptide solution.[4]

    • Continue addition until a persistent yellow/brown color remains (indicating excess

      
      ).
      
    • Stir vigorously for 15–30 minutes at RT.

  • Monitoring: Check by HPLC. The shift in retention time will be significant (cyclic peptides generally elute earlier than linear precursors due to a smaller hydrodynamic radius).

  • Quenching:

    • Add 1M Ascorbic Acid dropwise until the solution turns colorless (reduction of excess

      
       to 
      
      
      
      ).
  • Isolation:

    • Evaporate MeOH under reduced pressure (Rotavap).

    • Lyophilize the remaining aqueous solution or inject directly onto Prep-HPLC.

Comparative Data: Acm vs. Trityl Strategies

The following table summarizes the efficiency differences between using Acm (Directed) and Trityl (Spontaneous/Air) strategies for Oxytocin synthesis.

FeatureAcm Strategy (Directed)Trityl Strategy (Air Oxidation)
Intermediate Isolation Possible (Linear bis-Acm purified)Difficult (Free thiols oxidize rapidly)
Oxidation Time 15–30 Minutes24–48 Hours
Reaction Control Kinetic control (Iodine driven)Thermodynamic control
Dimer Formation Low (<5% at 1mg/mL)High (10–20% common)
Purification Yield High (>70%) Moderate (40–60%)
Reagent Cost Higher (Iodine, Acm-AA)Lower (Air, Trt-AA)

Visualization of Workflows

Diagram 1: Chemical Reaction Pathway

This diagram illustrates the molecular transformation from the Acm-protected linear precursor to the cyclic disulfide product.

Oxytocin_Synthesis_Pathway Linear Linear Precursor [Cys(Acm)...Cys(Acm)] Inter Sulfonium Intermediate Linear->Inter + I2 (MeOH) Iodine Iodine (I2) Electrophilic Attack Iodine->Inter Cyclic Cyclic Oxytocin [Cys-S-S-Cys] Inter->Cyclic S-S Bond Formation Byprod By-product: Acm-I / Acetamide Inter->Byprod

Caption: Mechanism of Iodine-mediated deprotection of S-Acm and simultaneous disulfide bridge formation.

Diagram 2: Process Decision Tree

This flow chart guides the researcher through the critical decision points in the synthesis and purification workflow.

Workflow_Decision Start Start: SPPS Assembly (Rink Amide Resin) Cleavage TFA Cleavage (95% TFA, No EDT) Start->Cleavage Check Analyze Linear Purity (HPLC/MS) Cleavage->Check Purify_Lin Prep-HPLC Purification (Isolate Linear-Acm) Check->Purify_Lin Purity < 70% Direct_Cyc Direct Cyclization (Crude) Check->Direct_Cyc Purity > 85% Cyclization Iodine Cyclization (MeOH/H2O) Purify_Lin->Cyclization Direct_Cyc->Cyclization Quench Quench (Ascorbic Acid) Cyclization->Quench Final_Pur Final Prep-HPLC (Isolate Oxytocin) Quench->Final_Pur

Caption: Optimized workflow for Oxytocin synthesis. Pre-purification of the linear intermediate is recommended for low-purity crudes.

Troubleshooting & Optimization

  • Problem: Incomplete Oxidation.

    • Cause: Old Iodine solution or insufficient equivalents.

    • Fix: Ensure the yellow color persists. If it fades, add more Iodine.

  • Problem: Precipitation during Cyclization.

    • Cause: Peptide insolubility in high MeOH concentrations.

    • Fix: Shift solvent ratio to 50% Acetic Acid / 50% Water. The Acm removal works well in acidic media.

  • Problem: Tyrosine Iodination.

    • Cause: Excess Iodine reacting with the Tyr phenol ring.

    • Fix: Keep the reaction time under 30 minutes and quench immediately. Perform the reaction at pH < 4 (using Acetic acid) to suppress electrophilic aromatic substitution on Tyrosine.

References

  • Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and cysteine." Methods in Enzymology, 289, 313-336. Link

  • Kates, S. A., & Albericio, F. (Eds.).[5] (2000).[1] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for Acm removal protocols).

  • Postma, J. P., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry. (Review of Iodine vs.
  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 98(4). Link (Demonstrates Acm utility in complex disulfide peptides).

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Link

Sources

N-chlorosuccinimide (NCS) deprotection of Cys(Acm) peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of correct disulfide bridges in cysteine-rich peptides (e.g., conotoxins, defensins, insulin analogs) is a critical challenge in peptide drug development. The acetamidomethyl (Acm) group is a staple protecting group due to its stability under acidic cleavage conditions (e.g., TFA). While Iodine (


) is the traditional reagent for removing Acm and simultaneously forming disulfide bonds, it lacks orthogonality to other acid-labile groups like Trityl (Trt) and can cause over-oxidation of sensitive residues (Tyr, Trp, Met).

This Application Note details the N-Chlorosuccinimide (NCS) protocol, a superior alternative developed for the rapid, mild, and orthogonal conversion of Cys(Acm) to cystine. Unlike Iodine, NCS allows for the selective oxidation of Cys(Acm) in the presence of free Cys(Trt), enabling precise regioselective engineering of multiple disulfide bonds.

Mechanism of Action

The reaction is not a simple deprotection; it is an oxidative activation . NCS acts as a source of electrophilic chlorine (


).
  • Electrophilic Attack: The sulfide sulfur of the Cys(Acm) attacks the electropositive chlorine of NCS.

  • Activation: This forms a highly reactive chlorosulfonium ion intermediate.

  • Displacement:

    • Path A (Disulfide Formation): A second nucleophilic sulfur (free thiol or another Cys(Acm)) attacks the sulfonium intermediate, displacing the Acm group (as N-hydroxymethylacetamide) and the chloride, forming the disulfide bond.

    • Path B (Hydrolysis): In the absence of a second thiol, water attacks, leading to a sulfoxide (undesired) or removal to a free thiol (if reduced subsequently).

Key Advantage: The reaction is kinetically faster than Iodine oxidation and proceeds via a mechanism that does not readily attack the Trityl (Trt) cation, providing a unique orthogonality window.

NCS_Mechanism Start Cys(Acm) [-CH2-S-CH2-NH-Ac] Inter Chlorosulfonium Intermediate [-S+(Cl)-CH2-NH-Ac] Start->Inter + NCS (Fast) NCS NCS (Electrophilic Cl+) NCS->Inter Product Cystine Disulfide [-S-S-] Inter->Product + 2nd Cys (Displacement) Byproducts Byproducts: Succinimide Acetamide adducts Inter->Byproducts SecondCys 2nd Cys(Acm) (Nucleophile) SecondCys->Product

Figure 1: Mechanistic pathway of NCS-mediated oxidative disulfide formation from Cys(Acm) precursors.

Critical Parameters & Optimization

Successful application requires strict control over three variables. Failure to optimize these will result in side reactions (Met oxidation) or incomplete cyclization.

ParameterRecommendationScientific Rationale
Solvent System DMF (On-resin) or 30-50% MeCN/H2O (Solution)DMF promotes rapid kinetics (15 min). Aqueous mixtures are necessary for solution-phase solubility but may require lyophilization to remove solvent.
Stoichiometry 1.05 – 2.0 eq per disulfideExcess NCS drives the reaction but increases risk of Trp chlorination. Start with 1.2 eq.[1]
Reaction Time 15 – 30 mins CRITICAL: NCS is potent. Prolonged exposure (>1 hr) leads to Met sulfoxide formation and Trp cleavage. Iodine reactions often take hours; NCS is finished in minutes.
pH (Solution) pH 4.0 – 5.0 Slightly acidic conditions protonate the amine, preventing N-chlorination, while keeping the sulfur nucleophilic enough for the initial attack.

Detailed Protocols

Protocol A: On-Resin Cyclization (Solid Phase)

Best for: Peptides where Cys(Acm) residues are positioned for a specific bridge, and other Cys residues are protected with orthogonal groups (e.g., Trt).

Materials:

  • Peptide-resin (swelled in DMF).[1][2]

  • N-Chlorosuccinimide (Reagent Grade).

  • Anhydrous DMF.

Steps:

  • Preparation: Wash the resin 3x with DMF to remove any traces of piperidine or scavengers.

  • Reagent Prep: Prepare a solution of NCS (2.0 equivalents relative to resin loading) in DMF.

  • Reaction: Add the NCS/DMF solution to the resin.[2]

  • Agitation: Shake gently at Room Temperature (RT) for 15 minutes .

    • Note: Do not vortex vigorously; resin attrition can occur.

  • Termination: Filter the resin.

  • Washing: Wash rapidly with DMF (3x), DCM (3x), and DMF (3x) to remove excess NCS and succinimide byproducts.

  • Validation: Perform a micro-cleavage (TFA/TIS/H2O) and analyze via HPLC/MS. A shift of -2 Da (or loss of Acm mass units -142 Da per group + formation of S-S) confirms cyclization.

Protocol B: Solution Phase Cyclization

Best for: Final folding of purified linear precursors.

Materials:

  • Lyophilized Cys(Acm) peptide.

  • Acetonitrile (MeCN) and HPLC-grade Water.

  • Ascorbic Acid (Quencher).

Steps:

  • Dissolution: Dissolve peptide (approx. 1 mM concentration) in 1:1 MeCN/H2O. High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Reaction: Add NCS (1.2 – 1.5 equivalents) as a fresh stock solution in MeCN.

  • Monitoring: Stir at RT. Monitor by HPLC every 5 minutes. The reaction is usually complete by 15 mins.[1][2][3]

  • Quenching (Critical): Once the starting material disappears, immediately quench by adding an aqueous solution of Ascorbic Acid (5 equivalents).

    • Why? Ascorbic acid rapidly reduces unreacted NCS and oxidized Methionine byproducts, preventing over-oxidation.

  • Workup: Dilute with water and lyophilize directly, or purify via Prep-HPLC.

Strategic Application: Orthogonal Regioselective Folding

The true power of NCS lies in its orthogonality to Iodine. This allows for the "programmed" folding of peptides with 2+ disulfide bonds (e.g.,


-Conotoxin SI).

Workflow:

  • Residues: Cys 2 & 7 = Cys(Acm) ; Cys 3 & 13 = Cys(Trt) .

  • Step 1 (Acid Cleavage): Treat with TFA.[4][5][6] Cys(Trt) groups are removed to free thiols. Cys(Acm) remains intact.

  • Step 2 (First Oxidation): Oxidize free thiols (Cys 3-13) using DMSO or Air.

  • Step 3 (Second Oxidation): Treat the mono-cyclic peptide with NCS . This activates Cys(Acm) to form the Cys 2-7 bridge without scrambling the existing Cys 3-13 bridge.

(Note: If Iodine were used in Step 3, it could attack the existing disulfide, causing "disulfide scrambling" and thermodynamic equilibration to the wrong isomer.)

Orthogonality Linear Linear Peptide Cys(Trt) ... Cys(Acm) Step1 Step 1: TFA Cleavage Removes Trt, Leaves Acm Linear->Step1 Inter1 Intermediate SH ... Cys(Acm) Step1->Inter1 Step2 Step 2: DMSO Oxidation Forms 1st Disulfide (S-S) Inter1->Step2 Inter2 Monocyclic (S-S) ... Cys(Acm) Step2->Inter2 Step3 Step 3: NCS Oxidation Selectively targets Acm Inter2->Step3 NCS (No Scrambling) Final Bicyclic Product Regioselective Isomer Step3->Final NCS (No Scrambling)

Figure 2: Workflow for regioselective synthesis of a bicyclic peptide using NCS orthogonality.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Methionine Oxidation (+16 Da)Prolonged reaction time or acidic pH.[7]Limit reaction to 15 min. Use Protocol A (DMF) which is less prone to Met oxidation than acidic aqueous conditions. Add Met scavenger if necessary.
Tryptophan Chlorination (+34 Da)Excess NCS attacking the indole ring.Strictly limit NCS stoichiometry (1.05 eq). Avoid acidic conditions which promote chlorination.
Polymerization (Dimers/Trimers)Concentration too high.Dilute reaction to <1 mM (Solution phase). For on-resin, lower the loading of the resin (pseudo-dilution).
Incomplete Acm Removal Old/Wet NCS reagent.NCS degrades with moisture. Use fresh, high-quality NCS. Store in a desiccator.

References

  • Postma, T. M., & Albericio, F. (2013).[1][8] N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis.[9][1][2][3] Organic Letters, 15(3), 616–619. Link

  • Postma, T. M., & Albericio, F. (2013).[1][8] N-chlorosuccinimide, an efficient peptide disulfide bond-forming reagent in aqueous solution.[9][2][8] RSC Advances, 3, 14277-14280.[8] Link

  • Shechter, Y., Patchornik, A., & Burstein, Y. (1976).[7] Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Biochemistry, 15(23), 5071–5075.[7] Link

  • Gong, Y., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide. Molecules. Link(Note: Recent validation of orthogonality to Trt).

Sources

Validation & Comparative

A Comparative Guide to the Stability of the Acetamidomethyl (Acm) Group in HF vs. TFA Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered questions regarding the selection of the appropriate cleavage strategy for cysteine-containing peptides, particularly when utilizing the Acetamidomethyl (Acm) protecting group. The stability of the Acm group during the final cleavage step is paramount for synthetic strategies that require subsequent, site-specific disulfide bond formation. This guide provides an in-depth technical comparison of Acm group stability in two of the most common strong acid cleavage cocktails: Hydrogen Fluoride (HF) and Trifluoroacetic acid (TFA).

The Acetamidomethyl (Acm) Protecting Group: A Cornerstone of Orthogonal Peptide Synthesis

The Acm group is a valuable tool in peptide chemistry for the protection of the sulfhydryl side chain of cysteine. Its utility lies in its relative stability to the acidic conditions used for the removal of many other side-chain protecting groups, such as those employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS). This stability allows for an orthogonal protection strategy, where the Acm group remains intact during the cleavage of the peptide from the resin and the removal of other protecting groups. The free thiol can then be selectively deprotected in solution, often through oxidative methods with reagents like iodine, or by treatment with heavy metal salts such as mercury(II) acetate, to facilitate controlled disulfide bond formation.[1][2][3]

Understanding the Cleavage Mechanisms: HF vs. TFA

The final cleavage in peptide synthesis is a critical step that liberates the peptide from the solid support and removes side-chain protecting groups. The two most prominent strong acids used for this purpose, particularly in Boc-SPPS, are HF and TFA.

Hydrogen Fluoride (HF) Cleavage: HF is a potent acid capable of cleaving most benzyl-based protecting groups and the peptide-resin linkage through an SN1 mechanism.[4] This process generates reactive carbocations that can lead to undesired side reactions, such as alkylation of sensitive residues like tryptophan and tyrosine.[5] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these carbocations. HF cleavage requires specialized, corrosion-resistant equipment due to the hazardous nature of hydrofluoric acid.[4]

Trifluoroacetic Acid (TFA) Cleavage: TFA is a weaker acid than HF and is the standard reagent for cleavage in Fmoc-SPPS.[6] It is also used in some Boc-SPPS strategies, although it is not as effective at removing more robust protecting groups. Similar to HF, TFA cleavage proceeds via an SN1 mechanism, generating carbocations that necessitate the use of scavengers.[6][7] TFA is less hazardous than HF and does not require a specialized apparatus.

Head-to-Head Comparison: Acm Stability in HF and TFA Cocktails

The central question for chemists employing Acm-protected cysteine is the degree to which this group withstands the harsh conditions of HF and TFA cleavage. While generally considered stable, the reality is more nuanced and depends heavily on the specific conditions of the cleavage cocktail.

FeatureHydrogen Fluoride (HF) CleavageTrifluoroacetic Acid (TFA) Cleavage
General Acm Stability Generally high stability.[1]High stability under standard conditions.[6][8]
Reported Acm Removal Partial removal (up to 20%) has been reported in some older literature with HF-anisole cocktails. Modern "low-high" HF procedures are designed to minimize side reactions and may offer better Acm retention.Minimal removal with standard cocktails (e.g., TFA/water/TIS). However, prolonged exposure and certain scavengers like thioanisole can lead to partial deprotection.[9]
Influence of Scavengers The choice of scavengers is critical. Anisole is a common scavenger.The scavenger cocktail significantly impacts Acm stability. Triisopropylsilane (TIS) is a common and generally safe scavenger for Acm. Thioanisole, while useful for removing Arg(Pmc/Pbf) groups, has been shown to contribute to Acm removal.[9]
Cleavage Conditions Typically performed at low temperatures (0°C to -5°C) for 1-2 hours.[4]Typically performed at room temperature for 1-4 hours.[10]
Side Reactions Risk of alkylation of sensitive residues by carbocations.[5]Risk of alkylation of sensitive residues by carbocations.[6]
Equipment Requires a specialized, corrosion-resistant HF apparatus.[4]Standard laboratory glassware is sufficient.
Safety Highly toxic and corrosive, requires stringent safety protocols.[4]Corrosive and requires handling in a fume hood, but less hazardous than HF.

Experimental Protocols for Preserving Acm Integrity

The following protocols are designed to maximize the retention of the Acm protecting group during the final cleavage step.

Protocol 1: High-Fidelity HF Cleavage of Acm-Protected Peptides

This protocol utilizes a standard "low-high" HF cleavage procedure, which is designed to minimize side reactions and is generally considered safer for sensitive protecting groups like Acm.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous HF

  • Scavenger mixture (e.g., p-cresol, p-thiocresol, dimethyl sulfide)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Collection vessel

Workflow Diagram:

HF_Cleavage_Workflow start Start: Dry Acm-Peptide Resin prepare_resin Place Resin and Scavengers in Reaction Vessel start->prepare_resin cool_vessel Cool Reaction Vessel to -78°C prepare_resin->cool_vessel transfer_hf Transfer Anhydrous HF to Reaction Vessel cool_vessel->transfer_hf low_hf_cleavage Low HF Cleavage (e.g., 25% HF in DMS, 0°C, 2h) transfer_hf->low_hf_cleavage remove_low_hf Remove Low HF/DMS low_hf_cleavage->remove_low_hf high_hf_cleavage High HF Cleavage (e.g., 90% HF, 0°C, 1h) remove_low_hf->high_hf_cleavage remove_hf Evaporate HF under Nitrogen Stream high_hf_cleavage->remove_hf precipitate Precipitate Peptide in Cold Diethyl Ether remove_hf->precipitate wash_peptide Wash and Dry Crude Peptide precipitate->wash_peptide end End: Crude Acm-Protected Peptide wash_peptide->end

Caption: Workflow for a "low-high" HF cleavage protocol.

Step-by-Step Procedure:

  • Place the dry peptide-resin and a magnetic stir bar into the HF reaction vessel.

  • Add the appropriate scavenger mixture. A common mixture for preserving Acm is p-cresol.

  • Assemble the HF apparatus according to the manufacturer's instructions, ensuring all safety precautions are met.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully distill the anhydrous HF into the reaction vessel. A typical ratio is 10 mL of HF per gram of resin.[4]

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • After the cleavage is complete, remove the HF by a slow stream of nitrogen gas.

  • Once the HF is removed, the crude peptide is precipitated by the addition of cold diethyl ether.

  • The precipitated peptide is then filtered, washed with cold ether to remove scavengers, and dried under vacuum.

Protocol 2: Optimized TFA Cleavage for Acm-Protected Peptides

This protocol uses a standard TFA cleavage cocktail with scavengers known to be compatible with the Acm group.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavenger mixture: Triisopropylsilane (TIS) and water.

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Glass reaction vessel

Workflow Diagram:

TFA_Cleavage_Workflow start Start: Dry Acm-Peptide Resin prepare_cocktail Prepare TFA Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->prepare_cocktail add_cocktail Add Cleavage Cocktail to Resin prepare_cocktail->add_cocktail react React at Room Temperature (1-2 hours) add_cocktail->react filter_resin Filter to Separate Resin react->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate wash_peptide Wash and Dry Crude Peptide precipitate->wash_peptide end End: Crude Acm-Protected Peptide wash_peptide->end

Caption: Workflow for a standard TFA cleavage protocol.

Step-by-Step Procedure:

  • Place the dry peptide-resin in a glass reaction vessel.

  • Prepare the cleavage cocktail. A common and effective cocktail for preserving the Acm group is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[11]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Conclusion and Recommendations

Both HF and TFA can be successfully employed for the cleavage of peptides containing Acm-protected cysteine residues with high retention of the protecting group. The choice between the two often comes down to the overall synthetic strategy (Boc vs. Fmoc), available equipment, and safety considerations.

  • For Boc-SPPS , where HF is the standard final cleavage reagent, careful control of the reaction conditions and the use of appropriate scavengers will ensure minimal loss of the Acm group. The "low-high" HF method is recommended to minimize side reactions.

  • For Fmoc-SPPS , TFA is the reagent of choice. To ensure the stability of the Acm group, it is crucial to use a scavenger cocktail that does not promote its removal. A mixture of TFA/TIS/H₂O is a reliable choice. Avoid prolonged cleavage times and the use of thioanisole if Acm preservation is critical.

Ultimately, for any novel peptide, a small-scale trial cleavage is always recommended to optimize the conditions and ensure the desired outcome before committing the bulk of the synthetic material.

References

  • Palo, J. D., & Ghadiri, M. R. (2002). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Tetrahedron, 58(49), 9939-9947.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Hartman, R. L., & Mezo, A. R. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 41-55.
  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

  • Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 165-176). Humana Press, Totowa, NJ.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Disulfide Bond Connectivity After Acm Removal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides and proteins, particularly those with multiple disulfide bridges, the regioselective formation of these bonds is paramount to achieving the correct three-dimensional structure and biological function. The acetamidomethyl (Acm) group is a widely utilized cysteine-thiol protecting group due to its stability under various conditions and its selective removal using reagents like iodine or N-chlorosuccinimide (NCS). However, the deprotection and subsequent oxidation step is a critical juncture where disulfide bond scrambling can occur, leading to misfolded and inactive products. Therefore, robust analytical methods are essential to validate the intended disulfide connectivity.

This guide provides an in-depth comparison of the primary methodologies for validating disulfide bond connectivity after Acm removal, grounded in experimental principles and practical application. We will delve into the nuances of each technique, offering insights to help you select the most appropriate strategy for your specific molecule and analytical needs.

The Challenge: Ensuring Correct Disulfide Pairing

The formation of a disulfide bond between two Acm-protected cysteines is initiated by electrophilic attack on the sulfur atoms. While this process is intended to be specific to the deprotected cysteines, the reaction conditions can sometimes promote the undesired rearrangement of existing disulfide bonds or the formation of incorrect new ones. This phenomenon, known as disulfide scrambling, is a significant concern, especially for peptides with multiple, closely spaced cysteine residues.[1] The challenge is further compounded by the fact that different disulfide isomers of the same peptide will have identical masses, making their differentiation by mass spectrometry alone non-trivial.[2]

A Comparative Overview of Validation Methodologies

The primary techniques for validating disulfide bond connectivity fall into two main categories: mass spectrometry-based methods and sequencing-based methods. Each approach offers a unique set of advantages and limitations.

Method Principle Throughput Resolution Key Advantages Key Limitations
Non-Reducing Peptide Mapping (LC-MS/MS) Enzymatic digestion of the intact, non-reduced peptide followed by LC-MS/MS analysis to identify disulfide-linked peptides.HighHighProvides direct evidence of connectivity; can identify specific scrambled isomers; high sensitivity.Susceptible to disulfide scrambling during sample preparation; complex data analysis.
Differential Alkylation Mass Spectrometry Sequential reduction and alkylation of disulfide bonds with different alkylating agents, followed by MS analysis to identify the modified cysteines.MediumHighCan unambiguously determine connectivity, especially for complex patterns.Requires careful optimization of reduction conditions; can be technically challenging.
Edman Degradation Sequential N-terminal degradation of peptide fragments, where the cycle of a cysteine involved in a disulfide bond will not yield a PTH-amino acid.LowLowOrthogonal to MS methods; can provide confirmatory data.Generally not suitable for direct disulfide bond mapping; requires pure samples; low throughput.

In-Depth Analysis of Validation Techniques

Non-Reducing Peptide Mapping by LC-MS/MS: The Workhorse of Disulfide Analysis

This bottom-up proteomic approach is the most widely used method for disulfide bond mapping due to its high sensitivity and ability to provide direct evidence of connectivity.[3][4] The fundamental principle involves digesting the intact peptide under non-reducing conditions to preserve the disulfide bonds. The resulting mixture of peptides, including those linked by disulfide bridges, is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

Causality Behind Experimental Choices:

The success of this method hinges on meticulous sample preparation to prevent artifactual disulfide scrambling.[1][5] Key considerations include:

  • pH Control: Disulfide exchange is highly favored at alkaline pH. Therefore, enzymatic digestions are typically performed at acidic to neutral pH (e.g., pH 6.0-7.0) to minimize scrambling.[6]

  • Enzyme Selection: Trypsin is a common choice, but its optimal activity is at a slightly alkaline pH.[7] Using enzymes that are active at lower pH, such as pepsin, or optimizing digestion conditions at a compromised pH is often necessary.[8] A combination of enzymes can also be used to achieve better sequence coverage.

  • Alkylation of Free Thiols: Any free cysteine residues in the sample must be alkylated prior to digestion to prevent them from initiating disulfide exchange. N-ethylmaleimide (NEM) is often preferred over iodoacetamide (IAM) as it reacts faster and is more effective at acidic pH.[3]

Workflow for Non-Reducing Peptide Mapping:

Caption: Workflow for non-reducing peptide mapping.

Data Interpretation:

The identification of disulfide-linked peptides in the MS/MS data can be challenging. Specialized software tools such as MassMatrix, pLink-SS, and SIM-XL are invaluable for this purpose.[8][9] These programs can automatically search the MS/MS data for pairs of peptides whose combined mass corresponds to a disulfide-linked species and then score the fragmentation spectra to confirm the linkage.

Differential Alkylation Mass Spectrometry: An Orthogonal MS-Based Approach

This method provides an alternative and often complementary strategy to non-reducing peptide mapping. It is particularly useful for peptides with complex disulfide patterns. The core principle involves a series of partial reduction and alkylation steps using different alkylating agents with distinct masses.

Causality Behind Experimental Choices:

The key to this technique is the controlled, stepwise reduction of disulfide bonds. By carefully titrating the reducing agent (e.g., TCEP), it is possible to selectively cleave the most labile disulfide bonds first. These newly formed free thiols are then capped with a specific alkylating agent. Subsequent reduction steps with a stronger reducing agent, followed by alkylation with a different mass-tagged alkylating agent, allow for the systematic identification of all disulfide pairings.

Workflow for Differential Alkylation:

Sources

A Pragmatic Assessment of Acetamidomethyl (Acm) as a Thiol-Protecting Group for Large-Scale Peptide Synthesis: A Cost-Effectiveness Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide synthesis, particularly for therapeutic applications, the selection of an appropriate thiol-protecting group for cysteine residues is a decision with far-reaching consequences. This choice profoundly impacts not only the chemical feasibility and efficiency of the synthesis but also the overall process economics, safety, and environmental footprint. Among the arsenal of available protecting groups, the acetamidomethyl (Acm) group has long been utilized for its unique orthogonality. However, a comprehensive analysis of its cost-effectiveness, especially when compared to the widely used trityl (Trt) group, is crucial for making informed decisions in a production environment. This guide provides a detailed, evidence-based comparison to aid researchers and process chemists in navigating this critical choice.

The Strategic Importance of Thiol Protection in Peptide Manufacturing

The sulfhydryl side chain of cysteine is a nexus of reactivity, prone to oxidation and other undesirable side reactions during peptide synthesis.[1][2] Effective protection is therefore mandatory to ensure the integrity of the peptide chain. The ideal protecting group should be stable throughout the synthesis, readily cleavable under specific and mild conditions without damaging the peptide, and should not introduce significant side reactions.[2][3] In the context of large-scale synthesis, economic viability, process robustness, and regulatory compliance become equally paramount.

This guide focuses on the comparative analysis of two of the most common thiol-protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS): the acid-labile trityl (Trt) group and the TFA-stable acetamidomethyl (Acm) group.

At a Glance: A Comparative Overview of Acm vs. Trt

FeatureAcetamidomethyl (Acm)Trityl (Trt)
Chemical Stability Stable to trifluoroacetic acid (TFA), offering orthogonality.[4]Labile to TFA, removed during standard cleavage.[4][5]
Deprotection Method Requires specific, often harsh, reagents (e.g., mercury(II) acetate, iodine, palladium complexes).[4]Cleaved simultaneously with the peptide from the resin using a standard TFA cocktail.[5]
Process Simplicity Requires an additional, dedicated deprotection step.Integrated into the final cleavage step, simplifying the overall process.
Cost of Starting Material Generally higher cost for Fmoc-Cys(Acm)-OH.[4]Generally more cost-effective for Fmoc-Cys(Trt)-OH, especially at bulk scale.[4][6][7]
Side Reaction Profile Higher propensity for side reactions, including racemization and β-elimination, particularly at the C-terminus.Lower incidence of key side reactions compared to Acm.
Waste Management Deprotection can generate hazardous waste (e.g., mercury, palladium), leading to high disposal costs and environmental concerns.[8]Waste stream is primarily TFA-based, which is more straightforward to handle and dispose of.
Orthogonality Orthogonal to acid-labile protecting groups, enabling regioselective disulfide bond formation.[4]Not orthogonal to standard acid-labile side-chain protecting groups.[4]

In-Depth Analysis: Deconstructing the Cost-Effectiveness

A true understanding of cost-effectiveness extends beyond the initial price of the protected amino acid. It encompasses the entire manufacturing process, from raw material sourcing to waste disposal.

Raw Material Costs: A Direct Comparison

While prices are subject to market fluctuations and supplier negotiations, a general trend can be observed. The bulk price of Fmoc-Cys(Acm)-OH is consistently higher than that of Fmoc-Cys(Trt)-OH.

CompoundSupplier ExamplePrice (1 kg)
Fmoc-Cys(Acm)-OHeqipped₹179,011.00 ($2,148 USD)[9]
Fmoc-Cys(Trt)-OHSigma-Aldrich₹97,046.13 (~$1,164 USD)[6]
Fmoc-Cys(Trt)-OHeqipped₹134,130.00 ($1,609 USD)[7]

Note: Prices are approximate and for illustrative purposes only. Actual costs will vary.

This initial cost disparity sets the stage for the subsequent process-related expenses.

Process Efficiency and Complexity

The choice of protecting group dictates the workflow of the peptide synthesis. The Trt group's lability to TFA streamlines the process by integrating deprotection with the final cleavage from the solid support.[5] This one-step process is highly desirable for large-scale manufacturing as it reduces cycle time and simplifies operations.

Conversely, the TFA stability of the Acm group necessitates a separate, dedicated deprotection step.[4] This additional step not only extends the overall production time but also introduces more potential for product loss and requires additional equipment and quality control measures.

Workflow Comparison

G cluster_0 Acm Protection Strategy cluster_1 Trt Protection Strategy Acm_SPPS Fmoc-SPPS with Fmoc-Cys(Acm)-OH Acm_Cleavage TFA Cleavage (Acm remains) Acm_SPPS->Acm_Cleavage Acm_Purification1 Purification of Acm-protected peptide (optional) Acm_Cleavage->Acm_Purification1 Acm_Deprotection Acm Deprotection (e.g., Hg(OAc)₂, I₂) Acm_Purification1->Acm_Deprotection Acm_Purification2 Final Purification Acm_Deprotection->Acm_Purification2 Trt_SPPS Fmoc-SPPS with Fmoc-Cys(Trt)-OH Trt_Cleavage TFA Cleavage & Trt Deprotection Trt_SPPS->Trt_Cleavage Trt_Purification Final Purification Trt_Cleavage->Trt_Purification G Peptide Peptide with Cys(Acm) and Cys(Trt) Step1 TFA Cleavage Peptide->Step1 Intermediate Peptide with free thiol from Cys(Trt) and protected Cys(Acm) Step1->Intermediate Step2 First Disulfide Bond Formation Intermediate->Step2 Intermediate2 Peptide with one disulfide bond and Cys(Acm) Step2->Intermediate2 Step3 Acm Deprotection Intermediate2->Step3 Intermediate3 Peptide with one disulfide bond and free thiol Step3->Intermediate3 Step4 Second Disulfide Bond Formation Intermediate3->Step4 Final Final Peptide with two regioselective disulfide bonds Step4->Final

Figure 2. A simplified workflow demonstrating the use of Acm for regioselective disulfide bond formation.

Case Studies in Large-Scale Synthesis

The choice of protecting group strategy is often evident in the manufacturing processes of commercial peptide drugs.

  • Linaclotide: This peptide therapeutic contains three disulfide bonds. Patents describing its synthesis often detail strategies involving a combination of orthogonal protecting groups, including Acm, Trt, and others, to achieve the correct disulfide pairing. [10][11][12]This highlights the critical role of Acm in the synthesis of such complex molecules.

  • Exenatide: This GLP-1 receptor agonist does not contain any cysteine residues, and therefore does not require thiol protection. However, the synthesis of other GLP-1 receptor agonists that do contain cysteine often employs strategies that prioritize process simplicity and cost-effectiveness, favoring the use of Trt where possible. [8][13]

Experimental Protocols

Standard Deprotection of S-Trityl Cysteine during Cleavage

Objective: To simultaneously cleave the peptide from the resin and deprotect the Trt group from the cysteine residue.

Materials:

  • Peptide-resin with Cys(Trt)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Deprotection of S-Acetamidomethyl Cysteine using Iodine

Objective: To deprotect the Acm group from a purified Acm-protected peptide and form a disulfide bond.

Materials:

  • Acm-protected peptide

  • 80% aqueous acetic acid

  • Iodine solution (in methanol or acetic acid)

  • Aqueous ascorbic acid solution (1 M)

Procedure:

  • Dissolve the Acm-protected peptide in 80% aqueous acetic acid.

  • Add the iodine solution dropwise with stirring until a persistent yellow color is observed.

  • Stir the reaction mixture for 1-2 hours at room temperature, monitoring the reaction by HPLC.

  • Quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.

  • Purify the deprotected peptide by preparative HPLC.

Conclusion and Recommendations

The choice between the Acm and Trt protecting groups for large-scale peptide synthesis is a trade-off between orthogonality and cost-effectiveness.

The Trityl (Trt) group is the recommended choice for the routine synthesis of peptides that:

  • Contain a single disulfide bond that can be formed by air oxidation of the free thiols post-cleavage.

  • Require a free thiol for subsequent conjugation or modification.

  • Are being produced under tight budgetary constraints where process simplicity and low raw material and waste disposal costs are paramount.

The Acetamidomethyl (Acm) group should be reserved for the synthesis of complex peptides that:

  • Contain multiple disulfide bonds requiring a regioselective formation strategy.

  • Demand an orthogonal protection scheme for other synthetic manipulations.

For large-scale manufacturing, the higher raw material cost, additional process steps, and significant financial and environmental burden of hazardous waste disposal associated with the Acm group make it a less desirable option for routine applications. A thorough process and cost analysis should be conducted during the early stages of drug development to determine if the synthetic advantages of Acm for a specific complex peptide outweigh its considerable economic and operational drawbacks.

References

  • Benchchem. A Head-to-Head Comparison: Fmoc-Cys(Acm)-OH vs. Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis. Benchchem Technical Support Team; 2025.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Omizzur.
  • Innovative Approaches for Large-Scale Peptide Production. Bachem; 2023.
  • Comparison of Peptide Synthesis Methods and Techniques. Acadepept; 2024.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis.
  • (PDF) Long-acting preparations of exenatide.
  • Development of a cysteine-deprived and C-terminally trunc
  • Pharmaceuticals wastage and pharmaceuticals waste management in public health facilities of Dessie town, North East Ethiopia. PMC; 2021.
  • Introduction to Peptide Synthesis Methods. Bachem.
  • (PDF) Protecting Groups in Peptide Synthesis.
  • Method for preparing exenatide.
  • Yield and purity of the synthesized peptides by the three protocols.
  • Fmoc-Cys(Trt)-OH = 95.0 HPLC sum of enantiomers 103213-32-7. Sigma-Aldrich.
  • Fmoc-Cys(Acm)-Oh 1 Kg | 8.52006.1000. eqipped.
  • The Hidden Cost Shock: What Your Pharmaceutical Waste Budget Isn't Telling You. Veolia.
  • Cost Comparisons Of Treatment and Disposal Alternatives For Hazardous M
  • Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties.
  • Engineering a protease-based and site-specific PEGylation-based strategy for the controlled release of exen
  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC.
  • (PDF) Side reactions in peptide synthesis.
  • A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Frontiers; 2021.
  • Costs associated with the management of waste from healthcare facilities: An analysis at n
  • Cysteine protecting groups: applications in peptide and protein science. RSC Publishing; 2021.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC; 2021.
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • A Guide to Mercury Assessment and Elimination in HealthCare Facilities. California Department of Health Services.
  • Bachem Fmoc-Cys(Trt)-OH, Quantity: Each of 1. Fisher Scientific.
  • Fmoc-Cys(Trt)-Oh 1 Kg | 8.52008.1000. eqipped.

Sources

Spectroscopic Characterization of S-Acetamidomethyl (Acm) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Acetamidomethyl Acetate in Drug Development

In the precise world of peptide therapeutics and prodrug design, This compound (N-(Acetoxymethyl)acetamide) serves a critical function: it is the primary reagent used to introduce the S-acetamidomethyl (Acm) protecting group to cysteine residues.

Unlike standard protecting groups that are removed during the acidic cleavage of peptides from resin (such as Trityl), the Acm group is acid-stable . This unique "orthogonality" allows researchers to keep cysteine residues protected while manipulating other parts of the molecule, enabling the controlled formation of disulfide bridges—a key step in stabilizing peptide drugs like insulin, oxytocin, and cyclic conotoxins.

This guide provides a technical deep-dive into the spectroscopic identification of these derivatives, offering a comparative analysis against alternative protecting strategies to aid in rigorous structural verification.

Spectroscopic Fingerprint: Identification of S-Acm Derivatives

The formation of an S-Acm derivative results in a specific chemical modification: the replacement of the cysteine sulfhydryl hydrogen with an acetamidomethyl group (


). This adds a distinct spectroscopic signature.[1]
A. Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is the most definitive tool for verifying S-Acm protection. The Acm group introduces a spin system that is often diastereotopic due to the chirality of the adjacent cysteine


-carbon.
Proton GroupChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Acetyl Methyl (

)
1.90 – 2.10 Singlet (3H)Sharp singlet. Can overlap with N-terminal acetyl groups, but integration confirms presence.
Methylene Bridge (

)
4.00 – 4.50 Doublet of Doublets (2H)Critical Feature. In chiral peptides, these protons are diastereotopic (chemically non-equivalent), appearing as a split signal rather than a clean singlet.
Amide Proton (

)
8.00 – 8.50 Triplet (broad, 1H)Coupled to the methylene bridge. Exchangeable with

.

Expert Insight: In achiral small molecules, the methylene bridge may appear as a doublet (coupled to NH). However, in peptides, the chiral influence of the L-Cysteine residue renders the two protons of the


 bridge non-equivalent, often splitting them into a complex ABX pattern or two distinct doublets.
B. Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the Acm group is stable and provides a predictable mass shift.

  • Mass Delta: +71.04 Da (Addition of

    
     - H).
    
  • Fragmentation: Under Collision-Induced Dissociation (CID), S-Acm peptides often show a neutral loss of the acetamide moiety or cleavage of the

    
     bond.
    
  • Diagnostic Ions: Immonium ion for Cys(Acm) may be observed, distinct from free Cys.

C. Infrared Spectroscopy (IR)

While less specific than NMR, IR confirms the presence of the secondary amide structure within the protecting group.

  • Amide I (

    
     stretch):  ~1630–1670 
    
    
    
    (Strong).
  • Amide II (

    
     bend):  ~1520–1560 
    
    
    
    (Medium).
  • Fingerprint: The presence of extra amide bands relative to the peptide backbone intensity can suggest successful Acm incorporation in small peptides.

Comparative Performance Guide: Acm vs. Alternatives

The choice of this compound derivatives over other cysteine protecting groups is driven by the need for orthogonality . The table below compares Acm with its primary competitors: Trityl (Trt) and tert-Butyl (tBu).

Table 1: Comparative Profile of Cysteine Protecting Groups
FeatureAcetamidomethyl (Acm) Trityl (Trt) tert-Butyl (tBu)
Reagent Source This compoundTrityl Chloride / Trityl AlcoholIsobutylene / t-Butyl bromide
Acid Stability High (Stable in pure TFA)Low (Removed by 1-5% TFA)High (Stable in TFA)
Removal Conditions Oxidative (

,

) or Metal (

,

)
Acidic (TFA + Scavengers)Harsh Acid (HF, TfOH) or

NMR Signature Acetyl singlet (~2.0 ppm) + Diastereotopic

(~4.3 ppm)
Aromatic multiplets (7.0–7.5 ppm)Strong singlet (~1.3 ppm, 9H)
Solubility Impact Increases polarity (Hydrophilic)Decreases polarity (Very Hydrophobic)Moderate hydrophobicity
Primary Use Case Regioselective disulfide bond formation (Post-cleavage)Standard SPPS (Removed during cleavage)Solution phase synthesis (very stable)
Performance Analysis
  • Why Acm? The Acm group is superior when a peptide contains multiple disulfide bonds. By protecting one pair of cysteines with Trt and another with Acm, researchers can form the first bridge spontaneously upon resin cleavage (Trt removal), purify the intermediate, and then selectively form the second bridge using Iodine to remove the Acm group.

  • Solubility Advantage: Unlike Trityl, which is bulky and hydrophobic, the acetamidomethyl group is small and polar. This improves the solubility of the protected peptide in aqueous buffers (HPLC solvents), facilitating easier purification of the intermediate.

Experimental Protocols

Protocol A: Synthesis of S-Acm Cysteine Derivatives

Objective: Protection of free cysteine thiol using this compound.

  • Preparation: Dissolve the Cysteine-containing substrate (1.0 eq) in TFA (Trifluoroacetic acid).

  • Reaction: Add This compound (1.5 – 2.0 eq) to the solution at

    
    .
    
  • Incubation: Stir at room temperature for 30–60 minutes. The reaction is typically rapid.

  • Workup: Evaporate TFA under reduced pressure. Precipitate the product with cold diethyl ether.

  • Validation: Analyze crude by HPLC and ESI-MS (Target Mass =

    
    ).
    
Protocol B: Spectroscopic Verification Workflow

Objective: Confirm S-Acm integrity before downstream processing.

  • Sample Prep: Dissolve ~2 mg of derivative in

    
     or 
    
    
    
    . Avoid
    
    
    if the peptide is polar.
  • NMR Acquisition:

    • Run standard

      
       scan (min 64 scans).
      
    • Check Region 1.9-2.1 ppm: Look for the acetyl singlet (integral = 3H).

    • Check Region 4.0-4.5 ppm: Look for the

      
       split peak. If it appears as a singlet, check solvent acidity or temperature (coalescence).
      
  • MS Confirmation: Inject on LC-MS. Look for the parent ion

    
    . Ensure no loss of 71 Da (indicating instability).
    

Visualization: Characterization Logic & Workflow

The following diagrams illustrate the logical flow for characterizing these derivatives and the decision process for selecting them.

Diagram 1: Spectroscopic Decision Tree for Cysteine Derivatives

CysCharacterization cluster_legend Key Interpretation Start Unknown Cysteine Derivative (Analyze 1H NMR) Aromatic Aromatic Signals? (7.0 - 7.5 ppm) Start->Aromatic Aliphatic Aliphatic Singlets? Start->Aliphatic Trityl Identity: S-Trityl (Trt) Acid Labile Aromatic->Trityl Yes (Multiplet) tBu Identity: S-tert-Butyl (tBu) Requires HF/Hg Aliphatic->tBu Singlet ~1.3 ppm (9H) Acm Identity: S-Acetamidomethyl (Acm) Acid Stable / Oxidative Removal Aliphatic->Acm Singlet ~2.0 ppm (3H) + Split CH2 ~4.3 ppm

Caption: Decision logic for identifying Cysteine protecting groups based on unique


 NMR chemical shifts.
Diagram 2: Orthogonal Synthesis Workflow

AcmWorkflow Reagent This compound Reaction Reaction (TFA, RT, 1h) Reagent->Reaction Cys Free Cysteine Peptide Cys->Reaction Product S-Acm Derivative (Acid Stable) Reaction->Product Synthesis Cleavage Resin Cleavage (95% TFA) Product->Cleavage Intermediate Peptide w/ Intact Acm (Trt removed) Cleavage->Intermediate Orthogonality Oxidation Oxidative Folding (Iodine/MeOH) Intermediate->Oxidation Final Disulfide Bridged Peptide Oxidation->Final Deprotection & Bond Formation

Caption: Workflow demonstrating the orthogonal stability of Acm derivatives during peptide synthesis.

References

  • Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link]

  • Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials. (Context on NMR techniques) Source: MDPI (Materials) URL:[Link][2][3][4]

  • 1H NMR Chemical Shifts of Amino Acid Residues. Source: Organic Chemistry Data URL:[Link]

  • Direct characterisation by electrospray ionisation mass spectroscopy of mercuro-polypeptide complexes after deprotection of acetamidomethyl groups. Source: PubMed (NIH) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Acetamidomethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acetamidomethyl acetate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to maintain a safe research environment, ensuring both personal safety and the integrity of your work.

Understanding the Hazards: A Prerequisite to Safety

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled.[1][2]

It is crucial to handle this compound with the understanding that it is potentially hazardous through multiple routes of exposure.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is paramount.

Engineering Controls

The primary method for controlling exposure should always be engineering controls.

  • Ventilation : Always handle this compound in a well-ventilated area.[1][3] A certified chemical fume hood is the recommended engineering control to minimize the inhalation of any dust or vapors.

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): A Detailed Breakdown

When engineering controls are not sufficient to eliminate exposure, appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Component Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[1][3][4]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from splashes, dust, and vapors that can cause serious irritation.[1][3][4]
Skin and Body Protection A lab coat or chemical-resistant apron worn over personal clothing. For larger quantities or potential for significant splashing, impervious clothing or coveralls are recommended.[1][5]To protect the skin from accidental contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations that could generate significant dust or aerosols, or in cases of inadequate ventilation.To prevent inhalation of airborne particles or vapors that can cause respiratory tract irritation.[1][5][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing risk.

Preparation and Pre-Handling
  • Consult the SDS : Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound compound you are using.

  • Assemble PPE : Don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.

  • Prepare the Workspace : Work within a certified chemical fume hood. Ensure the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Gather Materials : Have all necessary equipment and reagents for the experiment readily available to minimize movement in and out of the fume hood.

Handling the Compound
  • Avoid Dust and Aerosol Formation : Handle the solid compound carefully to avoid generating dust.[1][3] If working with a solution, avoid creating aerosols.

  • Portioning : When weighing or transferring the compound, use a spatula or other appropriate tool to minimize dust.

  • Containment : Keep containers of this compound tightly closed when not in use.[7]

  • Avoid Contact : Do not allow the chemical to come into contact with your skin, eyes, or clothing.[1][3]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1]

Post-Handling and Decontamination
  • Decontaminate Work Area : Clean the work surface with an appropriate solvent and cleaning agent.

  • Clean Equipment : Decontaminate all non-disposable equipment used in the procedure.

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Personal Hygiene : Wash hands and any other exposed skin thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and prevent accidental exposure.

  • Waste Segregation : Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste and disposed of accordingly.

  • Follow Institutional Guidelines : Adhere strictly to your institution's and local regulations for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.

  • Prevent Environmental Release : Do not dispose of this compound down the drain or in the regular trash.[3]

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Oral Toxicity start->assess_hazards assess_procedure Assess Procedure: - Scale of Work - Potential for Splash/Dust/Aerosol assess_hazards->assess_procedure ppe_core Core PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assess_procedure->ppe_core respirator_check Is there a risk of significant dust or aerosol generation OR inadequate ventilation? ppe_core->respirator_check respirator Add NIOSH-Approved Respirator respirator_check->respirator Yes splash_check Is there a significant splash hazard? respirator_check->splash_check No respirator->splash_check face_shield Add Face Shield and/or Chemical-Resistant Apron splash_check->face_shield Yes proceed Proceed with Work in a Fume Hood splash_check->proceed No face_shield->proceed

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 4, 2026, from [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.hawaii.edu. Retrieved February 4, 2026, from [Link]

  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018, November 30). University of Kentucky. Retrieved February 4, 2026, from [Link]

  • Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved February 4, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved February 4, 2026, from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Carnegie Mellon University. Retrieved February 4, 2026, from [Link]

  • 2021 - Code of Practice - Health and Safety Authority. (2021, May 18). Health and Safety Authority. Retrieved February 4, 2026, from [Link]

  • Methyl Acetate - Safety Data Sheet. (2019, March 25). Agilent. Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet - Crystal Reports ActiveX Designer - MSDS_9.RPT. (n.d.). Chem-Supply. Retrieved February 4, 2026, from [Link]

  • Fmoc-L-Cysteine-(Acetamidomethyl) PEPTIPURE® ≥99 %, for biochemistry. (n.d.). Carl ROTH. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.